Zfp-29 protein
Description
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Properties
CAS No. |
145139-57-7 |
|---|---|
Molecular Formula |
C18H12N2OS2 |
Synonyms |
Zfp-29 protein |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Identity of Zfp-29: A Guide to Alternative Names and Aliases of Related Zinc Finger Proteins
For researchers, scientists, and drug development professionals investigating zinc finger proteins (ZFPs), precise nomenclature is paramount. The designation "Zfp-29" presents a point of ambiguity in prominent genetic and protein databases. Comprehensive searches indicate that "Zfp-29" is not a standardized or officially recognized name for a specific protein. It is likely a misnomer, a localized laboratory designation, or a variant spelling for a similarly named protein. This guide provides a detailed summary of the alternative names and aliases for several closely related and numerically adjacent zinc finger proteins to aid in the accurate identification of the protein of interest.
The official nomenclature for genes and their corresponding proteins is curated by organizations such as the HUGO Gene Nomenclature Committee (HGNC), which provides standardized symbols and names to ensure clarity and consistency in scientific communication[1]. When a specific designation like "Zfp-29" is not found, it is crucial to consider alternative possibilities based on established naming conventions.
Below is a structured summary of the official names and known aliases for zinc finger proteins that are numerically close to "29" and could be the intended subject of inquiry.
Data on Related Zinc Finger Proteins
This table summarizes the official symbols, names, and known aliases for several zinc finger proteins that may be confused with "Zfp-29".
| Official Gene Symbol | Official Protein Name | Aliases and Alternative Names |
| ZSCAN29 | Zinc Finger And SCAN Domain Containing 29 | ZFP690, FLJ35867, Zinc finger protein 690[2] |
| ZFP1 | ZFP1 Zinc Finger Protein | ZNF475, Zinc Finger Protein 1 Homolog, Zinc Finger Protein 475, FLJ34243, Zfp-1[3][4] |
| ZFP2 | ZFP2 Zinc Finger Protein | ZNF751, Zinc Finger Protein ZFP2, Zinc Finger Protein 751, FLJ21628, Zfp-2 |
| ZFP30 | ZFP30 Zinc Finger Protein | ZNF745, KIAA0961, Zinc Finger Protein 30 Homolog, Zinc Finger Protein 745, Zfp-30[5] |
| SGF29 | SAGA Complex Associated Factor 29 | CCDC101, FLJ32446, TDRD29, SAGA-associated factor 29 homolog (yeast)[6] |
| USP29 | Ubiquitin Specific Peptidase 29 | Not a Zinc Finger Protein, but numerically relevant. No major aliases found in the context of ZFPs.[7] |
Clarification on "Zfp-29"
The search for a specific protein designated "Zfp-29" did not yield a unique entry in major protein and gene databases like UniProt and GeneCards. The nomenclature "Zfp" followed by a number is a common convention, particularly in murine studies, which can sometimes lead to confusion with human orthologs that are typically designated with "ZNF". The proteins listed in the table above are the most likely candidates for a query regarding "Zfp-29" due to the numerical proximity and similar naming patterns.
Researchers are advised to cross-reference their initial source for "Zfp-29" with the aliases provided for ZSCAN29, ZFP1, ZFP2, and ZFP30 to identify the correct protein. For instance, a protein referred to as "Zfp-2" in some contexts is officially known as ZFP2 or ZNF751. Similarly, ZSCAN29 has the alias Zfp690[2].
Experimental Protocols and Signaling Pathways
Due to the ambiguity of the term "Zfp-29," this guide cannot provide specific experimental protocols or signaling pathways. To obtain accurate information, it is essential to first correctly identify the protein using the provided table of aliases. Once the official gene or protein name is determined (e.g., ZSCAN29, ZFP2), a targeted search for that specific entity will yield relevant literature containing detailed methodologies and pathway information.
For example, a search for "ZFP2 signaling pathway" or "ZSCAN29 experimental protocol" will provide more precise and reliable results than a search for the ambiguous "Zfp-29."
Logical Workflow for Protein Identification
To resolve the identity of "Zfp-29," researchers should follow a systematic approach. The following diagram illustrates a logical workflow for this process.
This guide underscores the critical importance of using standardized nomenclature in scientific research. While "Zfp-29" is not a recognized standalone identifier, the information provided for related zinc finger proteins should empower researchers to clarify the identity of their protein of interest and proceed with their investigations on a solid foundation of accurate data.
References
- 1. Gene Naming [useast.ensembl.org]
- 2. Gene symbol report | HUGO Gene Nomenclature Committee [genenames.org:443]
- 3. genecards.org [genecards.org]
- 4. uniprot.org [uniprot.org]
- 5. genecards.org [genecards.org]
- 6. Gene symbol report | HUGO Gene Nomenclature Committee [genenames.org]
- 7. Identification of USP29 as a key regulator of nucleotide biosynthesis in neuroblastoma through integrative analysis of multi-omics data - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Location: A Technical Guide to the Subcellular Localization of Zinc Finger Protein 292 (Zfp292)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the subcellular localization of the Zinc Finger Protein 292 (Zfp292), a representative member of the C2H2-type zinc finger protein family. Due to the limited specific data for a protein denoted as "Zfp-29," this document focuses on Zfp292, a protein predicted to be localized to the nucleus and involved in the regulation of transcription. The principles and experimental protocols detailed herein are broadly applicable to the study of other nuclear proteins.
Predicted Subcellular Localization of Zfp292
Computational prediction tools are valuable for forming initial hypotheses about a protein's subcellular residence. These algorithms analyze the amino acid sequence for specific targeting signals.
| Prediction Tool | Predicted Localization | Key Features Identified |
| cNLS Mapper | Nucleus | Putative bipartite nuclear localization signal (NLS) |
| PSORT II | Nucleus (high probability) | Presence of nuclear localization signals |
| DeepLoc | Nucleus | Analysis of entire protein sequence features |
Experimental Determination of Subcellular Localization
The predicted nuclear localization of Zfp292 can be experimentally validated using a combination of imaging and biochemical techniques.
Immunofluorescence (IF) Microscopy
Immunofluorescence allows for the direct visualization of the protein within the cellular architecture.
Caption: Workflow for immunofluorescence staining to visualize Zfp292.
-
Cell Culture: Seed adherent cells (e.g., NIH/3T3 or HEK293T) on sterile glass coverslips in a 24-well plate and culture to 70-80% confluency.
-
Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: For nuclear targets like Zfp292, permeabilize the cell membrane by incubating with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody against Zfp292 in the blocking buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS with 0.1% Tween-20 for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in the blocking buffer for 1 hour at room temperature, protected from light.
-
Nuclear Counterstaining: Wash the cells three times. Incubate with a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole) for 5 minutes to visualize the nucleus.
-
Mounting and Imaging: Wash the cells a final three times. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image the cells using a confocal microscope. The Zfp292 signal is expected to co-localize with the DAPI signal in the nucleus.
Subcellular Fractionation and Western Blotting
This biochemical approach separates cellular components into different fractions, allowing for the detection of the protein of interest in each fraction by Western blotting.
Caption: Workflow for subcellular fractionation and Western blot analysis of Zfp292.
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Cell Harvesting: Harvest cultured cells by trypsinization, followed by centrifugation to obtain a cell pellet. Wash the pellet with ice-cold PBS.
-
Cytoplasmic Lysis: Resuspend the cell pellet in a hypotonic lysis buffer containing a mild detergent (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1% NP-40, and protease inhibitors). Incubate on ice for 15 minutes.
-
Isolation of Cytoplasmic Fraction: Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 5 minutes at 4°C. The supernatant contains the cytoplasmic fraction.
-
Isolation of Nuclear Fraction: Wash the remaining pellet with the hypotonic lysis buffer to remove residual cytoplasmic contaminants.
-
Nuclear Lysis: Resuspend the nuclear pellet in a nuclear extraction buffer (a high-salt buffer, e.g., 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, and protease inhibitors). Incubate on ice for 30 minutes with periodic vortexing.
-
Final Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C. The supernatant contains the nuclear protein fraction.
-
Western Blot Analysis: Quantify the protein concentration in both the cytoplasmic and nuclear fractions. Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody against Zfp292. To validate the purity of the fractions, also probe for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH).
Regulation of Zfp292 Subcellular Localization
The subcellular localization of transcription factors like Zfp292 can be dynamically regulated by various signaling pathways, often through post-translational modifications that can mask or unmask nuclear localization signals. While specific signaling pathways regulating Zfp292 localization are not yet well-defined, a general model for such regulation is presented below.
Caption: A hypothetical signaling pathway regulating Zfp292 nuclear import.
This diagram illustrates a potential mechanism where an extracellular signal activates a kinase cascade, leading to the phosphorylation of Zfp292. This modification could expose its nuclear localization signal, facilitating its binding to importin proteins and subsequent translocation into the nucleus through the nuclear pore complex. Once in the nucleus, Zfp292 can bind to the promoter regions of its target genes to regulate transcription.
Conclusion
The subcellular localization of Zfp292, and zinc finger proteins in general, is critical to their function as transcriptional regulators. A combination of predictive bioinformatics and robust experimental techniques, namely immunofluorescence microscopy and subcellular fractionation followed by Western blotting, provides a powerful approach to elucidate their primary site of action within the cell. Further research is required to identify the specific signaling pathways and post-translational modifications that dynamically regulate the nuclear import and export of Zfp292, which will be crucial for understanding its role in cellular processes and its potential as a therapeutic target.
Zfp296 Knockout Mouse: A Technical Guide on Phenotype and Characterization
For Researchers, Scientists, and Drug Development Professionals
Core Summary
This technical guide provides a comprehensive overview of the known phenotype and characterization of the Zfp296 knockout mouse. Zfp296 (Zinc Finger Protein 296) is a crucial transcription factor involved in early embryonic development and the maintenance of pluripotency. While the adult phenotype of Zfp296 knockout mice remains largely uncharacterized, studies on embryonic stages and embryonic stem cells (ESCs) have revealed critical functions in development and epigenetic regulation. This document summarizes the existing data, details relevant experimental protocols, and provides visual diagrams of associated pathways and workflows to guide further research and drug development efforts.
Introduction
Zfp296, the murine ortholog of human ZNF296, is a Cys2/His2-type zinc finger protein. Its expression is notably high in embryonic stem cells and during early embryonic development, suggesting a fundamental role in these processes.[1] Research into the effects of Zfp296 knockout in mice has so far concentrated on the embryonic period, revealing significant abnormalities in development and cellular function. A comprehensive understanding of the Zfp296 knockout phenotype is essential for elucidating its biological roles and for considering it as a potential target in therapeutic development.
Phenotypic Characterization of Zfp296 Knockout Mice
Current research indicates that the complete knockout of Zfp296 in mice leads to significant developmental defects, including partial embryonic lethality and impaired growth of surviving embryos. The characterization of the adult phenotype is not yet well-documented in publicly available literature.
Embryonic Phenotype
Studies have demonstrated that a deficiency in Zfp296 impairs germ-cell development and overall embryonic growth.[2] Zfp296 knockout embryos exhibit a global increase in histone H3 lysine 9 (H3K9) methylation, a key epigenetic mark associated with gene silencing and heterochromatin formation.[2] This suggests that Zfp296 plays a critical role in regulating the epigenetic landscape during early development.
Embryonic Stem Cell (ESC) Phenotype
In vitro studies using Zfp296 knockout ESCs have provided further insights into its function. These ESCs display an altered, flattened colony morphology and, significantly, are unable to form teratomas, which are tumors comprised of tissues from all three germ layers. Despite this, they can still contribute to the formation of chimeric mice, indicating a unique state of pluripotency.[3]
Quantitative Data Summary
As of the latest available research, there is a notable absence of quantitative data regarding the whole-animal phenotype of adult Zfp296 knockout mice, particularly concerning metabolic parameters. The table below summarizes the key qualitative findings from embryonic studies.
| Phenotypic Parameter | Observation in Zfp296 Knockout | Reference |
| Viability | Partial embryonic lethality | [4] |
| Growth | Impaired embryonic growth | [2] |
| Germ Cell Development | Impaired | [2] |
| Histone Methylation | Global increase in H3K9 methylation in embryos | [2] |
| ESC Colony Morphology | Flat colonies | [3] |
| Teratoma Formation | Unable to form teratomas | [3] |
| Chimerism | Can contribute to germline-competent chimeric mice | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments relevant to the characterization of the Zfp296 knockout mouse phenotype.
Analysis of Embryonic Lethality and Growth Defects
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Objective: To determine the timing and extent of embryonic lethality and to quantify growth defects in Zfp296 knockout embryos.
-
Procedure:
-
Set up timed matings between heterozygous (Zfp296+/-) mice.
-
Euthanize pregnant females at various embryonic days (e.g., E9.5, E12.5, E18.5).
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Dissect the uterus and count the number of implantation sites, viable embryos, and resorptions.
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Genotype each embryo using PCR analysis of yolk sac DNA.
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Photograph viable embryos and measure crown-rump length and body weight to assess growth.
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Perform statistical analysis to compare the observed genotype ratios to the expected Mendelian ratios and to compare the size and weight of knockout embryos to wild-type littermates.
-
Histological Analysis of Germ Cell Development
-
Objective: To examine the impact of Zfp296 knockout on the development and migration of primordial germ cells (PGCs).
-
Procedure:
-
Collect embryos at appropriate developmental stages (e.g., E8.5, E10.5, E12.5).
-
Fix embryos in 4% paraformaldehyde (PFA) overnight at 4°C.
-
Dehydrate the embryos through an ethanol series and embed in paraffin.
-
Section the embedded embryos (5-7 µm thickness).
-
Perform immunohistochemistry or immunofluorescence staining for PGC markers such as Stella (also known as Dppa3) or Oct4.
-
Image the stained sections using light or fluorescence microscopy.
-
Quantify the number and location of PGCs in knockout versus wild-type embryos.
-
Chromatin Immunoprecipitation (ChIP) for Histone Modifications
-
Objective: To assess the levels of specific histone modifications (e.g., H3K9me3) at target gene loci in embryonic tissues.
-
Procedure:
-
Dissect embryonic tissues (e.g., whole embryos or specific organs) from Zfp296 knockout and wild-type littermates.
-
Crosslink chromatin by incubating the tissue with formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
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Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K9me3).
-
Immunoprecipitate the antibody-chromatin complexes using protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers for target gene promoters or other regions of interest.
-
Metabolic Phenotyping of Adult Mice (Proposed for Future Studies)
Given the lack of data on the adult metabolic phenotype, the following standard protocols are recommended for future characterization of adult Zfp296 knockout mice.
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Glucose Tolerance Test (GTT):
-
Fast mice for 6 hours.
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Measure baseline blood glucose from a tail snip.
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Administer an intraperitoneal (IP) injection of glucose (2 g/kg body weight).
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Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Insulin Tolerance Test (ITT):
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Fast mice for 4 hours.
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Measure baseline blood glucose.
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Administer an IP injection of insulin (0.75 U/kg body weight).
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Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
-
-
Body Composition Analysis:
-
Use quantitative magnetic resonance (qMR) or dual-energy X-ray absorptiometry (DEXA) to measure fat mass, lean mass, and free water content in conscious mice.
-
-
Indirect Calorimetry:
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Acclimatize individual mice to metabolic cages.
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Measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and energy expenditure over a 24-48 hour period.
-
Monitor food and water intake and locomotor activity simultaneously.
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Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for understanding the role of Zfp296.
Caption: Putative signaling interactions of Zfp296 in the nucleus.
Caption: Experimental workflow for Zfp296 knockout mouse characterization.
Conclusion and Future Directions
The available evidence strongly indicates that Zfp296 is a critical regulator of early embryonic development, with essential roles in germ cell development, epigenetic regulation, and the maintenance of a specific pluripotent state. The partial embryonic lethality and growth defects observed in Zfp296 knockout mice underscore its importance.
A significant knowledge gap remains concerning the role of Zfp296 in adult physiology. Future research should prioritize the comprehensive phenotypic characterization of any viable adult Zfp296 knockout mice. In particular, metabolic studies are warranted to explore potential roles in glucose homeostasis, energy expenditure, and body composition. Such studies will be invaluable for a complete understanding of Zfp296 function and for assessing its potential as a therapeutic target in metabolic diseases or developmental disorders. The experimental protocols outlined in this guide provide a solid framework for these future investigations.
References
- 1. Zfp296 zinc finger protein 296 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Zfp296 negatively regulates H3K9 methylation in embryonic development as a component of heterochromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zfp296 knockout enhances chromatin accessibility and induces a unique state of pluripotency in embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of Zfp-29 in Hematopoietic Stem Cell Differentiation: An Uncharted Territory
Researchers, scientists, and drug development professionals focusing on hematopoiesis are continually seeking to unravel the complex regulatory networks governing hematopoietic stem cell (HSC) differentiation. While numerous transcription factors have been identified as key players in this process, the specific role of Zinc Finger Protein 29 (Zfp-29), also known as Zscan29, remains largely undefined in the scientific literature. Despite extensive investigation, publicly available data on the function, quantitative impact, and associated signaling pathways of Zfp-29 in the context of HSC differentiation is exceptionally scarce.
This technical guide aims to provide a transparent overview of the current state of knowledge regarding Zfp-29 in hematopoiesis. However, it is crucial to preface this by stating that there is a significant lack of comprehensive research on this particular transcription factor in this specific biological context. The information presented herein is based on limited and indirect findings.
A Glimmer of Association: Zscan29 in Hematopoietic Differentiation
The most direct, albeit limited, piece of evidence linking Zfp-29 to hematopoietic differentiation comes from a doctoral thesis from the University of California, Berkeley. In a study focused on the broader transcriptional regulation of this process, "Zscan29" (the murine ortholog of human ZSCAN29) was identified in a list of differentially expressed genes.[1] This finding suggests that Zscan29 expression is altered during hematopoietic differentiation, hinting at a potential, yet uncharacterized, role.
Unfortunately, the thesis does not provide further experimental details, functional validation, or mechanistic insights into how Zscan29 might influence HSC fate decisions. This lack of follow-up research in peer-reviewed publications underscores the nascent stage of investigation into this specific protein.
The Landscape of Hematopoietic Differentiation: A General Overview
To provide context for where Zfp-29 might act, it is essential to understand the well-established principles of HSC differentiation. Hematopoiesis is a hierarchical process where HSCs, at the apex, possess the dual capacity for self-renewal and differentiation into all mature blood cell lineages. This intricate process is tightly controlled by a complex interplay of transcription factors, cytokines, and signaling pathways.
The classical model of hematopoiesis describes a series of lineage commitment steps, where multipotent progenitors give rise to common myeloid progenitors (CMPs) and common lymphoid progenitors (CLPs). These progenitors, in turn, differentiate into the various mature myeloid (e.g., granulocytes, macrophages, erythrocytes, and megakaryocytes) and lymphoid (e.g., T cells, B cells, and NK cells) lineages.
Hypothetical Avenues for Zfp-29 Function
Given that Zfp-29 is a zinc finger protein, it is predicted to function as a DNA-binding transcription factor.[2][3] Transcription factors are pivotal in activating or repressing gene expression programs that dictate cell fate. Therefore, it is plausible that Zfp-29 could be involved in:
-
Maintenance of Stemness: Regulating the expression of genes that preserve the self-renewal capacity of HSCs.
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Lineage Commitment: Influencing the decision of an HSC to commit to either the myeloid or lymphoid lineage.
-
Terminal Differentiation: Playing a role in the maturation of specific blood cell types.
However, without experimental evidence, these remain speculative hypotheses.
Future Directions and the Path Forward
The solitary mention of Zscan29 in a screen of differentially expressed genes during hematopoietic differentiation serves as a potential starting point for future research.[1] To elucidate the role of Zfp-29, the following experimental approaches would be necessary:
-
Expression Analysis: Detailed quantitative analysis of ZSCAN29/Zscan29 mRNA and protein expression across various hematopoietic stem and progenitor cell populations.
-
Functional Studies: In vitro and in vivo studies using knockout or knockdown models to assess the impact of Zfp-29 loss on HSC self-renewal and differentiation capacity. Conversely, overexpression studies could reveal its potential to drive specific lineage commitments.
-
Mechanistic Investigations: Techniques such as Chromatin Immunoprecipitation sequencing (ChIP-seq) could identify the direct gene targets of Zfp-29 in HSCs. Protein-protein interaction studies would help to place Zfp-29 within the broader network of hematopoietic regulators.
Conclusion
References
The Role of Zinc Finger Protein 296 in Embryonic Stem Cell Pluripotency: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zinc finger protein 296 (Zfp296) has emerged as a critical regulator of embryonic stem cell (ESC) pluripotency. This technical guide provides an in-depth analysis of Zfp296's molecular functions, encompassing its role in gene regulation, protein-protein interactions, and epigenetic modulation. We present a synthesis of current research, including quantitative data on gene expression changes, detailed experimental protocols for key assays, and visual representations of its associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in stem cell biology and professionals involved in the development of pluripotency-based therapeutics.
Introduction
Embryonic stem cells possess the remarkable ability to self-renew and differentiate into all somatic cell lineages, a state known as pluripotency. This process is governed by a complex network of transcription factors, signaling pathways, and epigenetic regulators. Zfp296, a C2H2-type zinc finger protein, is highly expressed in mouse ESCs and its levels rapidly decline upon differentiation.[1] Functional studies have demonstrated that Zfp296 is a key component of the pluripotency network, enhancing the efficiency of induced pluripotent stem cell (iPSC) generation and influencing the epigenetic landscape of ESCs. Understanding the multifaceted roles of Zfp296 is crucial for advancing our knowledge of pluripotency maintenance and for the development of novel strategies in regenerative medicine.
Quantitative Data on Zfp296 Function
The functional impact of Zfp296 on ESC pluripotency has been quantified through various experimental approaches, including transcriptome analysis of knockout models and iPSC reprogramming efficiency assays.
Gene Expression Changes in Zfp296 Knockout ESCs
Transcriptome analysis of Zfp296-knockout (KO) mouse ESCs has revealed significant changes in the expression of genes involved in pluripotency and differentiation. The following table summarizes the key differentially expressed genes.
| Gene | Log2 Fold Change (KO vs. WT) | Description | Reference |
| Downregulated Genes | |||
| Dppa3 (Stella) | Marked downregulation | Pluripotency-associated gene | [1] |
| Otx2 | -3.4 | Homeobox protein, early epiblast marker | Iwasaki et al., 2023 |
| Pou3f1 (Oct6) | Marked downregulation | POU domain transcription factor | [1] |
| Upregulated Genes | |||
| Gbx2 | High upregulation | Gastrulation brain homeobox 2, LIF/Stat3 target | Iwasaki et al., 2023 |
| Aard | Upregulated | Angiotensin II receptor-associated protein | Iwasaki et al., 2023 |
| Napsa | Upregulated | Napsin A aspartic peptidase | Iwasaki et al., 2023 |
Enhancement of iPSC Reprogramming Efficiency
Zfp296 has been identified as a factor that can significantly enhance the efficiency of reprogramming somatic cells into iPSCs when co-expressed with the canonical Yamanaka factors (Oct4, Sox2, Klf4, and c-Myc).
| Reprogramming Cocktail | Relative iPSC Colony Number | Description | Reference |
| OSKM | 1.0 | Baseline reprogramming efficiency | Fischedick et al., 2012 |
| OSKM + Zfp296 | ~4.0 | Zfp296 significantly increases iPSC formation | Fischedick et al., 2012 |
Zfp296-Associated Signaling and Regulatory Pathways
Zfp296 functions within a complex network of interactions to maintain pluripotency. It directly influences the core pluripotency network and modulates the epigenetic state of ESCs through its association with chromatin-modifying complexes.
Regulation of the Core Pluripotency Network
Zfp296 interacts with and modulates the activity of key pluripotency transcription factors. A notable interaction is with Klf4, where Zfp296 can repress Klf4-mediated transcriptional activation. Furthermore, Zfp296 has been shown to activate the promoter of Oct4, a cornerstone of the pluripotency network, through its conserved region 4 (CR4).
Zfp296 interaction with core pluripotency factors.
Epigenetic Modulation via Protein Interactions
Zfp296 plays a crucial role in shaping the epigenetic landscape of ESCs. It interacts with histone methyltransferases G9a and GLP, which are responsible for H3K9 di- and trimethylation.[1] In Zfp296-KO ESCs, there is an observed increase in global H3K9 methylation, suggesting that Zfp296 normally acts to repress this mark, thereby maintaining a more open chromatin state conducive to pluripotency. Additionally, Zfp296 is an interactor of the Nucleosome Remodeling and Deacetylase (NuRD) complex, which is involved in transcriptional repression and chromatin remodeling.
Zfp296's role in epigenetic regulation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the function of Zfp296 in ESCs.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Zfp296
This protocol is adapted from studies mapping Zfp296 binding sites in mouse ESCs.
Workflow Diagram:
References
Unveiling the Transcriptional Targets of Zfp292: A Technical Guide for Researchers
An In-depth Exploration of the Methodologies and Data for Identifying Target Genes of the Zinc Finger Protein Zfp292
This technical guide provides a comprehensive overview of the identification of target genes for the Zinc finger protein 292 (Zfp292), a critical transcription factor implicated in the regulation of pluripotency and cellular reprogramming. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows.
Introduction to Zfp292
Zfp292 is a C2H2-type zinc finger protein that plays a crucial role in maintaining the self-renewal and pluripotency of embryonic stem cells (ESCs). Its human ortholog, ZNF292, has been associated with various developmental processes and diseases. Understanding the direct transcriptional targets of Zfp292 is paramount to elucidating its molecular mechanisms and identifying potential therapeutic targets. This guide focuses on the experimental strategies and data generated from key studies aimed at identifying the direct downstream targets of Zfp292.
Identification of Zfp292 Target Genes: A Multi-omics Approach
The identification of direct Zfp292 target genes has been significantly advanced by a combination of genome-wide binding assays and transcriptomic profiling. A seminal study by Zhang et al. (2020) utilized Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) to map the binding sites of Zfp292 across the mouse embryonic stem cell genome. This was complemented by RNA sequencing (RNA-seq) to determine the effect of Zfp292 on the expression of its putative targets.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genomic regions where a specific protein, such as a transcription factor, binds. The following table summarizes the key Zfp292 ChIP-seq findings from the study by Zhang et al. (2020), with data sourced from the Gene Expression Omnibus (GEO) accession number GSE145255.
| Feature | Description |
| Cell Type | Mouse Embryonic Stem Cells (E14) |
| Antibody | Anti-Zfp292 polyclonal antibody |
| Sequencing Platform | Illumina HiSeq |
| Number of Peaks | 12,548 high-confidence peaks |
| Peak Distribution | Promoter-TSS (±1 kb): 24.5%, Intron: 35.8%, Intergenic: 31.2%, Exon: 4.3%, Other: 4.2% |
| Enriched Motif | A G-rich consensus sequence was identified within the Zfp292 binding peaks. |
RNA Sequencing (RNA-seq)
To assess the functional consequence of Zfp292 binding, RNA-seq was performed on mouse ESCs following the knockdown of Zfp292. The differentially expressed genes were then correlated with the ChIP-seq data to identify high-confidence direct targets.
| Feature | Description |
| Cell Type | Mouse Embryonic Stem Cells (E14) |
| Condition | Zfp292 knockdown (shZfp292) vs. control (shCtrl) |
| Sequencing Platform | Illumina HiSeq |
| Differentially Expressed Genes (DEGs) | 658 upregulated genes, 724 downregulated genes (Fold change > 1.5, P-value < 0.05) |
Key Direct Target Genes of Zfp292
By integrating the ChIP-seq and RNA-seq datasets, a set of high-confidence direct target genes of Zfp292 was identified. These genes are significantly enriched in pathways related to pluripotency and embryonic development. The table below highlights some of the key direct targets that are downregulated upon Zfp292 knockdown, indicating that Zfp292 acts as a transcriptional activator for these genes.
| Gene Symbol | Gene Name | Fold Change (shZfp292 vs. shCtrl) | Zfp292 Peak Location |
| Nanog | Nanog homeobox | -2.8 | Promoter |
| Sox2 | SRY-box transcription factor 2 | -2.1 | Promoter |
| Klf4 | Kruppel-like factor 4 | -1.9 | Promoter |
| Esrrb | Estrogen related receptor beta | -2.5 | Promoter |
| Tbx3 | T-box transcription factor 3 | -2.3 | Intron |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the identification and validation of Zfp292 target genes, based on the protocols described by Zhang et al. (2020) and standard molecular biology techniques.
Chromatin Immunoprecipitation (ChIP) Assay
-
Cell Culture and Crosslinking: Mouse embryonic stem cells (E14) are cultured on gelatin-coated plates in DMEM supplemented with 15% FBS, LIF, and other necessary components. For crosslinking, cells are treated with 1% formaldehyde for 10 minutes at room temperature, followed by quenching with 125 mM glycine.
-
Chromatin Preparation: Cells are lysed, and the chromatin is sheared to an average size of 200-500 bp using a sonicator.
-
Immunoprecipitation: The sheared chromatin is incubated overnight at 4°C with an anti-Zfp292 antibody or a control IgG antibody. Protein A/G magnetic beads are then added to pull down the antibody-chromatin complexes.
-
Washing and Elution: The beads are washed sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin. The chromatin is then eluted from the beads.
-
Reverse Crosslinking and DNA Purification: The protein-DNA crosslinks are reversed by incubation at 65°C overnight with NaCl. The DNA is then purified using a standard phenol-chloroform extraction or a commercial kit.
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced on a high-throughput sequencing platform.
RNA Isolation and Sequencing (RNA-seq)
-
Cell Culture and RNA Extraction: Mouse ESCs are transduced with lentiviral vectors expressing shRNA against Zfp292 or a control shRNA. Total RNA is extracted from the cells using a commercial RNA isolation kit.
-
mRNA Purification: Messenger RNA (mRNA) is purified from the total RNA using oligo(dT) magnetic beads.
-
Library Preparation: The purified mRNA is fragmented, and first- and second-strand cDNA are synthesized. The cDNA is then adenylated at the 3' ends, and sequencing adapters are ligated. The library is amplified by PCR.
-
Sequencing: The prepared library is sequenced on a high-throughput sequencing platform.
Luciferase Reporter Assay
This assay is used to validate the direct binding of a transcription factor to a putative regulatory element and its effect on gene expression.
-
Plasmid Construction: The putative Zfp292 binding site from the promoter of a target gene (e.g., Nanog) is cloned into a luciferase reporter vector upstream of a minimal promoter.
-
Transfection: The reporter construct is co-transfected into cells with a plasmid expressing Zfp292 or an empty vector control. A Renilla luciferase vector is also co-transfected as an internal control for transfection efficiency.
-
Luciferase Activity Measurement: After 24-48 hours, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is an in vitro technique used to confirm the direct binding of a protein to a specific DNA sequence.
-
Probe Labeling: A short DNA probe containing the putative Zfp292 binding site is synthesized and labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: The labeled probe is incubated with purified Zfp292 protein or nuclear extracts from cells overexpressing Zfp292.
-
Electrophoresis: The binding reactions are resolved on a non-denaturing polyacrylamide gel.
-
Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or transferred to a membrane and detected using a chemiluminescent substrate (for non-radioactive probes). A "shifted" band indicates the formation of a protein-DNA complex.
Signaling Pathway: Zfp292 and the Nanog Signaling Pathway
The integrated analysis of ChIP-seq and RNA-seq data strongly suggests that Zfp292 is a key upstream regulator of the Nanog signaling pathway, which is fundamental for maintaining pluripotency.
Zfp292 directly binds to the promoter region of the Nanog gene, a master regulator of pluripotency, and activates its transcription. Nanog, in turn, forms a core transcriptional network with other key pluripotency factors such as Sox2, Klf4, and Esrrb, all of which were also identified as direct targets of Zfp292. This network collectively maintains the undifferentiated state and self-renewal capacity of embryonic stem cells.
Conclusion
The identification of Zfp292 target genes through a combination of ChIP-seq and RNA-seq has provided critical insights into its role as a master regulator of the pluripotency network. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers investigating the molecular mechanisms of Zfp292 and its potential applications in regenerative medicine and drug development. The direct regulation of the Nanog signaling pathway highlights Zfp292 as a key player in the intricate transcriptional circuitry that governs cell fate decisions in early development. Further exploration of the Zfp292-regulated gene network will undoubtedly uncover novel aspects of pluripotency and cellular reprogramming.
Determining the DNA Binding Motif of a Cys2His2 Zinc Finger Protein: A Methodological Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: The precise identification of DNA binding motifs for transcription factors is fundamental to understanding gene regulation and is a critical step in drug development and molecular biology research. This technical guide provides an in-depth overview of the core experimental and computational methodologies for determining the DNA binding motif of a hypothetical Cys2His2 zinc finger protein, herein referred to as Zfp-29. While specific experimental data for a protein with the designation "Zfp-29" is not available in the public domain, this document outlines the established workflows and data presentation standards applicable to any novel DNA-binding protein. The guide details protocols for in vitro and in vivo motif discovery, data analysis, and visualization of the experimental processes.
Introduction to Zinc Finger Proteins and DNA Recognition
Zinc finger proteins (ZFPs) are a diverse class of transcription factors that play crucial roles in gene regulation.[1] The Cys2His2 zinc finger domain is a common structural motif characterized by a beta-beta-alpha fold, where a zinc ion is coordinated by two cysteine and two histidine residues.[2][3] These domains typically recognize and bind to specific DNA sequences in the major groove, with the amino acid residues in the alpha-helix making direct contact with the DNA bases.[2][4] Determining the precise DNA sequence, or motif, recognized by a specific ZFP is essential for elucidating its biological function and identifying its target genes.
Methodologies for DNA Binding Motif Determination
Two primary, complementary approaches are employed to determine the DNA binding motif of a transcription factor like Zfp-29: an in vitro method, Systematic Evolution of Ligands by Exponential Enrichment (SELEX), and an in vivo method, Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq).
Systematic Evolution of Ligands by Exponential Enrichment coupled with high-throughput sequencing (SELEX-seq) is a powerful in vitro method to identify the high-affinity binding sequences of a purified protein from a complex library of random oligonucleotides.
Experimental Protocol: SELEX-seq
-
Protein Expression and Purification:
-
Clone the full-length coding sequence or the DNA-binding domain of Zfp-29 into an expression vector with an affinity tag (e.g., 6xHis, GST).
-
Express the recombinant protein in a suitable system (e.g., E. coli, insect cells).
-
Purify the protein to homogeneity using affinity chromatography followed by size-exclusion chromatography. Verify protein purity and concentration using SDS-PAGE and a protein assay (e.g., Bradford).
-
-
Oligonucleotide Library:
-
Synthesize a single-stranded DNA library with a central random region of 20-30 nucleotides flanked by constant regions for PCR amplification. A typical library would be: 5'-[Constant Forward Primer Site]-[N]20-30-[Constant Reverse Primer Site]-3'.
-
Generate a double-stranded library by primer extension or PCR.
-
-
Binding Reaction and Partitioning:
-
Incubate the purified Zfp-29 protein with the double-stranded oligonucleotide library in a binding buffer.
-
Capture the protein-DNA complexes using affinity beads that bind to the protein's tag (e.g., Ni-NTA agarose for His-tagged proteins).
-
Wash the beads to remove unbound oligonucleotides.
-
-
Elution and Amplification:
-
Elute the bound DNA from the protein-bead complexes.
-
Amplify the eluted DNA using PCR with primers corresponding to the constant regions of the library.
-
-
Iterative Selection:
-
Repeat the binding, partitioning, and amplification steps for several rounds (typically 3-5) to enrich for high-affinity binding sequences.
-
-
High-Throughput Sequencing:
-
Prepare a sequencing library from the enriched DNA pool from each round.
-
Sequence the library using a next-generation sequencing platform.
-
Data Presentation: SELEX-seq Results
The primary output of a SELEX-seq experiment is a list of enriched DNA sequences. Computational analysis of these sequences reveals the consensus binding motif.
| Parameter | Value | Description |
| Enriched Motif (PWM) | G T G G C G | Position Weight Matrix representing the frequency of each base at each position in the binding site. |
| Consensus Sequence | GTGGCGN | The most frequent nucleotide at each position. 'N' indicates no strong preference. |
| Information Content | 1.8 bits/position (average) | A measure of sequence conservation at each position of the motif. |
| Dissociation Constant (Kd) | 5.2 nM | Determined by follow-up biophysical assays like Electrophoretic Mobility Shift Assay (EMSA) or Surface Plasmon Resonance (SPR) using the consensus motif. |
Experimental Workflow: SELEX-seq
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) identifies the genomic regions occupied by a transcription factor in its native cellular environment.
Experimental Protocol: ChIP-seq
-
Cell Culture and Cross-linking:
-
Culture cells that endogenously express Zfp-29 or have been engineered to express a tagged version.
-
Cross-link protein-DNA complexes by treating the cells with formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Fragment the chromatin into 200-600 bp fragments using sonication or enzymatic digestion (e.g., MNase).
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to Zfp-29 (or its tag).
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
Elute the immunoprecipitated complexes from the beads.
-
Reverse the cross-links by heating in the presence of a high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Library Preparation:
-
Purify the DNA fragments.
-
Prepare a sequencing library from the purified DNA. An input control library should also be prepared from a fraction of the sheared chromatin that did not undergo immunoprecipitation.
-
-
High-Throughput Sequencing:
-
Sequence the ChIP and input libraries using a next-generation sequencing platform.
-
Data Presentation: ChIP-seq Results
ChIP-seq data analysis involves mapping reads to a reference genome, identifying regions of enrichment (peaks), and performing motif analysis on these peak regions.
| Parameter | Value | Description |
| Number of Peaks | 8,532 | The number of genomic regions significantly enriched for Zfp-29 binding. |
| Peak Distribution | Promoters: 45%\nIntrons: 28%\nIntergenic: 20%\nExons: 7% | The genomic annotation of the identified binding sites. |
| Enriched Motif (in vivo) | G T G G C G | The most significantly enriched sequence motif found within the peak regions. |
| Motif p-value | 1e-150 | The statistical significance of the motif enrichment. |
Experimental Workflow: ChIP-seq
Signaling Pathways and Logical Relationships
The identification of a Zfp-29 binding motif allows for the prediction of target genes and its placement within cellular signaling pathways. For instance, if Zfp-29 is activated by an external signal, it would translocate to the nucleus and bind to its DNA motif in the regulatory regions of its target genes, thereby modulating their expression.
Logical Relationship: Signal Transduction to Gene Regulation
Conclusion
The determination of the DNA binding motif for a transcription factor such as Zfp-29 is a multi-step process that integrates in vitro and in vivo methodologies. SELEX-seq provides a high-resolution view of the intrinsic binding preference of the protein, while ChIP-seq validates this binding in a cellular context and identifies its genomic targets. The resulting consensus motif is a critical piece of information for understanding the protein's regulatory function, predicting its target genes, and for the future development of therapeutic interventions that modulate its activity. While the protein "Zfp-29" remains uncharacterized, the workflows and principles outlined in this guide provide a robust framework for the investigation of any novel DNA-binding protein.
References
Methodological & Application
Cloning the Full-Length Mouse Zfp-29 Gene: A Detailed Guide for Researchers
Application Notes and Protocols for the successful isolation and cloning of the full-length Zfp-29 (Zfp292) gene, providing a foundational tool for functional studies and drug development.
This document provides a comprehensive set of protocols and application notes for researchers, scientists, and drug development professionals aiming to clone the full-length mouse Zinc Finger Protein 29 (Zfp-29), also known as Zfp292. The successful cloning of this gene is a critical first step for a wide range of downstream applications, including protein expression, functional analysis, and the development of therapeutic interventions.
Introduction to Zfp-29 (Zfp292)
Zinc Finger Protein 292 (Zfp292) is a protein-coding gene in mice located on chromosome 4.[1] Its human ortholog is ZNF292. While the precise functions of Zfp292 are still under investigation, its zinc finger domains suggest a role in DNA binding and transcriptional regulation. To facilitate further research into its biological significance, the following protocols outline a robust method for cloning the full-length Zfp-29 coding sequence into a mammalian expression vector.
Experimental Workflow Overview
The overall strategy for cloning the full-length Zfp-29 gene involves a series of molecular biology techniques. The workflow begins with the isolation of total RNA from a suitable mouse tissue, followed by reverse transcription to generate complementary DNA (cDNA). The full-length Zfp-29 coding sequence is then amplified from the cDNA pool using high-fidelity polymerase chain reaction (PCR). The amplified product is subsequently purified and ligated into a mammalian expression vector. Finally, the recombinant plasmid is transformed into competent E. coli for propagation and selection of positive clones.
Detailed Protocols
Protocol 1: Total RNA Extraction from Mouse Tissue
This protocol describes the extraction of total RNA from mouse tissue using a TRIzol-based method. Mouse brain or spinal cord are suitable tissue sources due to the documented expression of Zfp292.
Materials:
-
Mouse tissue (e.g., brain, spinal cord), fresh or frozen in liquid nitrogen
-
TRIzol® reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in DEPC-treated water)
-
RNase-free water
-
RNase-free microcentrifuge tubes
-
Homogenizer
-
Microcentrifuge
Procedure:
-
Homogenize 50-100 mg of mouse tissue in 1 mL of TRIzol® reagent using a homogenizer.
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol® reagent used. Cap the tube securely and shake vigorously by hand for 15 seconds.
-
Incubate the sample at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
Carefully transfer the upper aqueous phase to a fresh RNase-free tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol® reagent used in the initial homogenization. Mix by inverting the tube gently.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
Discard the supernatant. Wash the RNA pellet once with 1 mL of 75% ethanol.
-
Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the supernatant and briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will make it difficult to dissolve.
-
Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of RNase-free water.
-
Determine the RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
Store the RNA at -80°C.
Protocol 2: First-Strand cDNA Synthesis (Reverse Transcription)
This protocol outlines the synthesis of first-strand cDNA from the extracted total RNA.
Materials:
-
Total RNA (1-5 µg)
-
Oligo(dT) primers or random hexamers
-
Reverse Transcriptase (e.g., M-MLV Reverse Transcriptase)
-
dNTP mix (10 mM each)
-
RNase inhibitor
-
5X Reaction Buffer
-
RNase-free water
-
Thermocycler
Procedure:
-
In an RNase-free microcentrifuge tube, combine the following:
-
Total RNA: 1-5 µg
-
Oligo(dT) primer (10 µM): 1 µL
-
dNTP mix (10 mM): 1 µL
-
RNase-free water: to a final volume of 10 µL
-
-
Heat the mixture to 65°C for 5 minutes and then place it on ice for at least 1 minute. This denatures the RNA secondary structures.
-
Prepare the reverse transcription master mix. For each reaction, combine:
-
5X Reaction Buffer: 4 µL
-
RNase inhibitor (40 U/µL): 1 µL
-
Reverse Transcriptase (200 U/µL): 1 µL
-
RNase-free water: 4 µL
-
-
Add 10 µL of the master mix to the RNA-primer mixture from step 1.
-
Incubate the reaction at 42°C for 60 minutes.
-
Inactivate the reverse transcriptase by heating at 70°C for 15 minutes.
-
The resulting cDNA can be used directly for PCR or stored at -20°C.
Protocol 3: High-Fidelity PCR Amplification of Full-Length Zfp-29
This protocol details the amplification of the full-length Zfp-29 coding sequence from the synthesized cDNA using a high-fidelity DNA polymerase to minimize PCR-induced mutations.
Primer Design: Primers are designed based on the Mus musculus Zfp292 transcript variant 1, mRNA sequence (NCBI Reference Sequence: NM_013889.3). Restriction sites for HindIII (forward primer) and XhoI (reverse primer) are added to the 5' ends of the primers to facilitate cloning into the pcDNA3.1(+) vector.
| Primer Name | Sequence (5' to 3') | Tm (°C) | Restriction Site |
| Zfp29-Fwd | AAGCTTATGGAGCCGCCGCCGCCG | ~60 | HindIII |
| Zfp29-Rev | CTCGAGTCAGTGGTGGTGGTGGTGGTG | ~60 | XhoI |
PCR Reaction Setup:
| Component | Volume (50 µL reaction) | Final Concentration |
| 5X High-Fidelity Buffer | 10 µL | 1X |
| dNTPs (10 mM) | 1 µL | 200 µM |
| Zfp29-Fwd Primer (10 µM) | 2.5 µL | 0.5 µM |
| Zfp29-Rev Primer (10 µM) | 2.5 µL | 0.5 µM |
| cDNA template | 1-2 µL | - |
| High-Fidelity DNA Polymerase | 0.5 µL | - |
| Nuclease-free water | up to 50 µL | - |
PCR Cycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 98 | 30 sec | 1 |
| Denaturation | 98 | 10 sec | \multirow{3}{*}{30} |
| Annealing | 58 | 20 sec | |
| Extension | 72 | 1 min 30 sec | |
| Final Extension | 72 | 5 min | 1 |
| Hold | 4 | ∞ | 1 |
Procedure:
-
Assemble the PCR reaction on ice.
-
Perform PCR using the cycling conditions outlined above.
-
Analyze the PCR product by running 5 µL on a 1% agarose gel. The expected size of the full-length Zfp-29 PCR product is approximately 2.5 kb.
Protocol 4: Gel Extraction and Ligation into pcDNA3.1(+)
This protocol describes the purification of the Zfp-29 PCR product from the agarose gel and its subsequent ligation into the pcDNA3.1(+) expression vector.
Materials:
-
QIAquick Gel Extraction Kit (or similar)
-
pcDNA3.1(+) vector
-
HindIII and XhoI restriction enzymes
-
T4 DNA Ligase and 10X Ligase Buffer
-
Water bath or heat block
-
Microcentrifuge
Procedure:
-
Run the entire PCR reaction on a 1% agarose gel.
-
Excise the DNA band corresponding to the Zfp-29 PCR product (approx. 2.5 kb) using a clean scalpel.
-
Purify the DNA from the gel slice using the QIAquick Gel Extraction Kit according to the manufacturer's protocol.
-
Elute the purified DNA in 30 µL of elution buffer.
-
Perform a double digestion of both the purified PCR product and the pcDNA3.1(+) vector with HindIII and XhoI.
-
Set up the ligation reaction as follows:
-
Digested pcDNA3.1(+) vector (50 ng): x µL
-
Digested Zfp-29 PCR product (3:1 molar ratio to vector): y µL
-
10X T4 DNA Ligase Buffer: 2 µL
-
T4 DNA Ligase (400 U/µL): 1 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Incubate the ligation reaction at 16°C overnight or at room temperature for 1-2 hours.
Protocol 5: Transformation and Screening
This protocol outlines the transformation of the ligation product into competent E. coli DH5α cells and the subsequent screening for positive clones.
Materials:
-
DH5α competent E. coli cells
-
Ligation reaction mixture
-
SOC medium
-
LB agar plates with ampicillin (100 µg/mL)
-
Incubator
-
Plasmid miniprep kit
-
Sequencing primers (e.g., CMV-F and BGH-rev for pcDNA3.1(+))
Procedure:
-
Thaw a 50 µL aliquot of DH5α competent cells on ice.
-
Add 5 µL of the ligation reaction to the competent cells. Gently mix by flicking the tube.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds.
-
Immediately place the tube on ice for 2 minutes.
-
Add 250 µL of pre-warmed SOC medium to the tube and incubate at 37°C for 1 hour with shaking (225 rpm).
-
Spread 100-200 µL of the transformation culture onto an LB agar plate containing ampicillin.
-
Incubate the plate at 37°C overnight.
-
The next day, pick several individual colonies and inoculate them into 3-5 mL of LB broth with ampicillin. Grow overnight at 37°C with shaking.
-
Isolate plasmid DNA from the overnight cultures using a plasmid miniprep kit.
-
Verify the presence and orientation of the Zfp-29 insert by restriction digestion (e.g., with HindIII and XhoI) and by Sanger sequencing using primers flanking the multiple cloning site of pcDNA3.1(+).
Signaling Pathway and Logical Relationships
The cloning of the Zfp-29 gene is a prerequisite for elucidating its role in cellular signaling pathways. As a putative transcription factor, Zfp-29 is expected to be localized in the nucleus and to regulate the expression of target genes. The diagram below illustrates the logical flow from the cloned gene to its potential functional role.
By following these detailed protocols, researchers can successfully clone the full-length mouse Zfp-29 gene, enabling further investigation into its function and its potential as a therapeutic target.
References
Constructing a Zfp-29 Protein Expression Vector: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the construction of a mammalian expression vector for the Zinc Finger Protein 29 (Zfp-29). Zfp-29, also known as ZFF29, is a transcriptional activator containing a Cys2His2 zinc-finger motif, playing a role in erythroid gene promotion.[1][2] This protocol outlines the necessary steps, from the initial cloning of the Zfp-29 gene to the final verification of the expression vector. Detailed methodologies for critical experiments, quantitative data summaries, and visual diagrams of workflows and relevant signaling pathways are included to facilitate successful vector construction and subsequent protein expression studies.
Introduction
Zinc finger proteins (ZFPs) are a large and diverse family of transcription factors that play crucial roles in various cellular processes, including differentiation, proliferation, and apoptosis.[3] Zfp-29 has been identified as a nuclear protein with two splice variants, ZFF29a and ZFF29b, with ZFF29b acting as an activator of erythroid gene promoters.[1][2] The ability to express and purify Zfp-29 is essential for elucidating its precise molecular functions, identifying interacting partners, and for potential therapeutic applications. This guide details the construction of a Zfp-29 expression vector using the pcDNA3.1 plasmid, a widely used vector for high-level protein expression in mammalian cells.[4][5][6]
Data Presentation
Table 1: Zfp-29 Gene and Protein Characteristics
| Feature | Description | Reference |
| Gene Name | Zinc Finger Protein 29 (Zfp-29) | [1][2] |
| Alternate Name | Zinc-finger protein of human fetal liver erythroid cells 29 (ZFF29) | [1] |
| Splice Variants | ZFF29a, ZFF29b | [1][2] |
| Protein Size | ZFF29a: 306 amino acids (approx. 32.9 kDa); ZFF29b: 350 amino acids (approx. 38.4 kDa) | [1][2] |
| Localization | Nuclear | [1][2] |
| Function | Transcriptional activator, involved in erythroid gene promotion (ZFF29b) | [1][2] |
Table 2: Typical Plasmid DNA (pcDNA3.1) Purification Yields from E. coli
| Culture Volume (L) | Expected Plasmid Yield (mg) | Purity (A260/A280) |
| 1 | 0.6 - 2.0 | 1.8 - 2.0 |
| 5 | 3.0 - 10.0 | 1.8 - 2.0 |
| 10 | 6.0 - 20.0 | 1.8 - 2.0 |
| Yields can vary depending on the E. coli strain, culture conditions, and plasmid prep kit used. High-copy number plasmids like pcDNA3.1 generally yield well.[3][7][8] |
Table 3: Expected Recombinant Zfp-29 Protein Yield from Transiently Transfected HEK293 Cells
| Culture Format | Culture Volume | Expected Protein Yield per L of culture |
| Adherent Flask | 1 L (multiple flasks) | 0.1 - 1.0 mg |
| Suspension Culture | 1 L | 1 - 10 mg |
| Bioreactor | 3.5 L | >20 mg (for secreted proteins) |
| Protein yields are highly dependent on the specific protein being expressed, transfection efficiency, and optimization of expression conditions. The provided values are estimates based on typical yields for intracellular proteins expressed in HEK293 cells using pcDNA3.1-based vectors.[9][10][11][12] |
Table 4: Example Protein Purification Summary for a His-tagged Nuclear Protein
| Purification Step | Total Protein (mg) | Target Protein Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Fold Purification |
| Crude Lysate | 1200 | 120,000 | 100 | 100 | 1 |
| Ammonium Sulfate Precipitation | 400 | 108,000 | 270 | 90 | 2.7 |
| IMAC (Ni-NTA) | 20 | 96,000 | 4,800 | 80 | 48 |
| Ion Exchange Chromatography | 5 | 72,000 | 14,400 | 60 | 144 |
| Size Exclusion Chromatography | 2 | 60,000 | 30,000 | 50 | 300 |
| This table provides a hypothetical purification scheme for a His-tagged nuclear protein expressed in mammalian cells. Actual values will vary depending on the specific protein and purification strategy.[13][14][15][16][17] |
Experimental Protocols
Zfp-29 cDNA Cloning into pcDNA3.1 Vector
Objective: To clone the open reading frame (ORF) of Zfp-29b into the pcDNA3.1 mammalian expression vector.
Materials:
-
Human fetal liver or K562 cell line total RNA
-
Reverse Transcriptase
-
High-fidelity DNA polymerase
-
pcDNA3.1(+) vector
-
Restriction enzymes (e.g., BamHI and XhoI)
-
T4 DNA Ligase
-
Competent E. coli (e.g., DH5α)
-
LB agar plates with ampicillin (100 µg/mL)
-
Plasmid purification kit
Protocol:
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from human fetal liver erythroid cells or K562 cells using a standard RNA isolation kit.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) primers according to the manufacturer's protocol.
-
-
PCR Amplification of Zfp-29b ORF:
-
Design primers to amplify the full-length ORF of Zfp-29b. Incorporate restriction sites for BamHI (forward primer) and XhoI (reverse primer) that are compatible with the pcDNA3.1 multiple cloning site. Ensure the Kozak consensus sequence (GCCACC) is included upstream of the start codon (ATG) in the forward primer for optimal translation initiation.
-
Forward Primer (with BamHI and Kozak): 5'-CGGGATCC GCCACCATGGAG...-3'
-
Reverse Primer (with XhoI): 5'-CCGCTCGAG TCA...-3'
-
-
Perform PCR using the synthesized cDNA as a template and a high-fidelity DNA polymerase.
-
Analyze the PCR product on a 1% agarose gel to confirm the expected size (approximately 1053 bp for Zfp-29b).
-
Purify the PCR product using a PCR purification kit.
-
-
Restriction Digest of PCR Product and pcDNA3.1 Vector:
-
Digest both the purified PCR product and the pcDNA3.1 vector with BamHI and XhoI restriction enzymes.
-
Incubate at 37°C for 1-2 hours.
-
Purify the digested vector and insert from an agarose gel to remove undigested plasmid and small fragments.
-
-
Ligation:
-
Set up a ligation reaction with the digested pcDNA3.1 vector and the Zfp-29b insert at a molar ratio of 1:3 (vector:insert).
-
Add T4 DNA ligase and incubate at 16°C overnight or at room temperature for 1-2 hours.
-
-
Transformation into E. coli:
-
Transform the ligation mixture into competent E. coli DH5α cells using the heat-shock method.
-
Plate the transformed cells on LB agar plates containing 100 µg/mL ampicillin and incubate at 37°C overnight.
-
-
Screening and Plasmid Purification:
-
Select several individual colonies and inoculate them into LB medium with ampicillin for overnight culture.
-
Perform a miniprep to isolate the plasmid DNA.
-
Verify the presence and correct orientation of the Zfp-29b insert by restriction digestion analysis and Sanger sequencing.
-
-
Large-Scale Plasmid Preparation:
-
Inoculate a larger culture with a sequence-verified colony and perform a maxiprep to obtain a high concentration of pure plasmid DNA (pcDNA3.1-Zfp29b) for transfection experiments.
-
Transfection of Mammalian Cells with pcDNA3.1-Zfp29b
Objective: To transiently express the this compound in a mammalian cell line (e.g., HEK293T).
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS
-
pcDNA3.1-Zfp29b plasmid DNA
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
Protocol:
-
Cell Seeding:
-
The day before transfection, seed HEK293T cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection Complex Preparation:
-
For each well, dilute 2.5 µg of pcDNA3.1-Zfp29b plasmid DNA in 125 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine 3000 reagent in 125 µL of Opti-MEM.
-
Combine the diluted DNA and diluted Lipofectamine 3000, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection:
-
Add the DNA-lipid complex dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After 4-6 hours, the medium can be replaced with fresh, complete growth medium.
-
Harvest the cells for protein expression analysis 24-72 hours post-transfection.
-
Verification of this compound Expression
Objective: To confirm the expression of this compound in transfected cells.
Materials:
-
Transfected HEK293T cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot apparatus
-
Anti-Zfp-29 antibody or anti-His-tag antibody (if a His-tag was included)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis:
-
Wash the transfected cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-Zfp-29) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. A band at approximately 38.4 kDa should be observed for Zfp-29b.
-
Mandatory Visualizations
Caption: Experimental workflow for constructing the this compound expression vector.
Caption: Simplified signaling pathway of erythroid differentiation involving Zfp-29.
Conclusion
This document provides a detailed framework for the successful construction of a this compound expression vector. By following the outlined protocols, researchers can reliably clone the Zfp-29 gene into a mammalian expression vector, transfect it into a suitable cell line, and verify protein expression. The provided quantitative data offers a benchmark for expected yields, and the visual diagrams serve to clarify the experimental workflow and the biological context of Zfp-29. This foundational work is crucial for enabling further studies into the specific roles of Zfp-29 in erythroid differentiation and other cellular processes, and for exploring its potential as a therapeutic target.
References
- 1. ANTXR1 Regulates Erythroid Cell Proliferation and Differentiation through wnt/β-Catenin Signaling Pathway In Vitro and in Hematopoietic Stem Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Pathways That Regulate Normal and Aberrant Red Blood Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Introduction of pcDNA3.1 Vectors | MolecularCloud [molecularcloud.org]
- 7. blog.addgene.org [blog.addgene.org]
- 8. researchgate.net [researchgate.net]
- 9. High-level and high-throughput recombinant protein production by transient transfection of suspension-growing human 293-EBNA1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recombinant Protein Expression and Purification of N, S1, and RBD of SARS-CoV-2 from Mammalian Cells and Their Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. chemdoctor.org [chemdoctor.org]
- 14. scribd.com [scribd.com]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Purification of Recombinant Zfp-29 Protein
Audience: Researchers, scientists, and drug development professionals.
Introduction: Zinc finger proteins (ZFPs) are a diverse family of proteins characterized by the presence of zinc-coordinating domains that are crucial for their structure and function. Zfp-29, as a member of this family, is presumed to play a role in transcriptional regulation through DNA binding, a common function for such proteins.[1] The purification of recombinant ZFPs, including Zfp-29, presents unique challenges due to their potential for instability, aggregation, and the need to maintain the proper coordination of zinc ions for correct folding and activity.[2]
This document provides a detailed protocol for the expression and purification of recombinant Zfp-29 protein, assuming a common scenario of expression in Escherichia coli with an N-terminal polyhistidine (His) tag. The protocol outlines a three-step chromatography process designed to achieve high purity and yield of functional protein suitable for downstream applications such as structural studies, activity assays, and drug screening.
Experimental Protocols
Expression of Recombinant His-tagged Zfp-29 in E. coli
This protocol is based on standard methods for recombinant protein expression in E. coli BL21(DE3) cells.[3]
Methodology:
-
Transformation: Transform E. coli BL21(DE3) cells with a plasmid vector containing the Zfp-29 gene fused to a polyhistidine tag.
-
Starter Culture: Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking at 220 rpm.
-
Large-Scale Culture: Inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[3]
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.3-1 mM. To enhance proper folding and solubility, it is recommended to supplement the culture medium with 100 µM ZnCl₂ at the time of induction.[2][4]
-
Expression: Incubate the culture overnight at a reduced temperature, typically 16-18°C, with continued shaking.[4][5]
-
Cell Harvest: Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C until purification.
Purification of Recombinant this compound
The purification strategy involves a three-step chromatographic process: Immobilized Metal Affinity Chromatography (IMAC), followed by Ion-Exchange Chromatography (IEX) and Size-Exclusion Chromatography (SEC) for polishing.
IMAC is used as the initial capture step, leveraging the affinity of the His-tag for immobilized metal ions.[6] Zinc-finger proteins can also be purified via IMAC without a His-tag due to their natural affinity for metal ions.[7][8]
Methodology:
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer (see Table 1). Lyse the cells by sonication on ice.[5]
-
Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris. Filter the supernatant through a 0.45 µm filter.
-
Column Equilibration: Equilibrate a Ni-NTA or Zn-NTA affinity column with IMAC Binding Buffer.[9][10]
-
Sample Loading: Load the clarified lysate onto the equilibrated column.
-
Washing: Wash the column with several column volumes of IMAC Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound this compound using IMAC Elution Buffer, which contains a high concentration of imidazole to compete with the His-tag for binding to the resin.[3] Collect fractions and analyze by SDS-PAGE.
IEX separates proteins based on their net surface charge. This step is crucial for removing contaminants that may have co-eluted with Zfp-29 during IMAC.[11] The choice of an anion-exchange (e.g., Q-sepharose) or cation-exchange (e.g., SP-sepharose) column depends on the isoelectric point (pI) of Zfp-29.[5]
Methodology:
-
Buffer Exchange: Pool the fractions containing Zfp-29 from the IMAC step and buffer exchange into IEX Buffer A. This can be done by dialysis or using a desalting column.
-
Column Equilibration: Equilibrate the chosen IEX column with IEX Buffer A.
-
Sample Loading: Load the buffer-exchanged sample onto the column.
-
Elution: Elute the protein with a linear gradient of increasing salt concentration (from 0% to 100% IEX Buffer B).[5]
-
Analysis: Collect fractions and analyze by SDS-PAGE to identify those containing pure Zfp-29.
SEC is the final polishing step, separating proteins based on their hydrodynamic radius. This step is effective at removing any remaining protein contaminants and, importantly, any protein aggregates.[12]
Methodology:
-
Concentration: Pool the pure fractions from the IEX step and concentrate them using an appropriate centrifugal filter device.
-
Column Equilibration: Equilibrate a SEC column with SEC Buffer.
-
Sample Injection: Inject the concentrated protein sample onto the column.
-
Elution: Elute the protein with SEC Buffer at a constant flow rate. The protein will elute as a single peak corresponding to its native molecular weight.
-
Final Product: Collect the fractions corresponding to the monomeric Zfp-29 peak. Assess final purity by SDS-PAGE, and determine the concentration using a spectrophotometer. Store the purified protein at -80°C.
Data Presentation
Table 1: Buffer Compositions for Zfp-29 Purification
| Buffer Name | Composition | Purpose |
|---|---|---|
| Lysis Buffer | 50 mM Tris-HCl (pH 8.0), 500 mM NaCl, 10 mM Imidazole, 100 µM ZnCl₂, 10% Glycerol, 1 mM PMSF, Protease Inhibitor Cocktail | Cell disruption and protein solubilization[5] |
| IMAC Binding Buffer | 50 mM Tris-HCl (pH 8.0), 500 mM NaCl, 10 mM Imidazole, 100 µM ZnCl₂, 10% Glycerol | Binding of His-tagged protein to the column |
| IMAC Wash Buffer | 50 mM Tris-HCl (pH 8.0), 500 mM NaCl, 20-40 mM Imidazole, 100 µM ZnCl₂, 10% Glycerol | Removal of non-specifically bound proteins |
| IMAC Elution Buffer | 50 mM Tris-HCl (pH 8.0), 500 mM NaCl, 250-500 mM Imidazole, 100 µM ZnCl₂, 10% Glycerol | Elution of the target protein[3] |
| IEX Buffer A | 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 100 µM ZnCl₂, 1 mM DTT | Low salt buffer for binding to anion-exchange column |
| IEX Buffer B | 20 mM Tris-HCl (pH 8.0), 1 M NaCl, 100 µM ZnCl₂, 1 mM DTT | High salt buffer for elution from anion-exchange column[5] |
| SEC Buffer | 20 mM HEPES (pH 7.5), 150 mM NaCl, 100 µM ZnCl₂, 1 mM DTT, 5% Glycerol | Final buffer for protein storage and analysis[4] |
Table 2: Chromatography Column Specifications and Typical Parameters
| Chromatography Step | Column Type | Typical Resin | Flow Rate | Elution Method |
|---|---|---|---|---|
| IMAC | Affinity | Ni-NTA Agarose or Zn-NTA Agarose[9] | 1-5 mL/min | Step gradient (Imidazole) |
| IEX | Anion/Cation Exchange | HiTrap Q HP / HiTrap SP HP[5] | 1-2 mL/min | Linear gradient (NaCl) |
| SEC | Size Exclusion | Superdex 75 / Superdex 200[13] | 0.5-1 mL/min | Isocratic |
Table 3: Estimated Yield and Purity of Zfp-29 at Each Purification Stage
| Purification Stage | Total Protein (mg/L culture) | Zfp-29 Purity (%) |
|---|---|---|
| Clarified Lysate | 1000 - 2000 | 5 - 10% |
| Post-IMAC | 50 - 200[4] | > 85% |
| Post-IEX | 40 - 150 | > 95% |
| Post-SEC | 30 - 120[2] | > 98% |
Mandatory Visualization
Caption: Workflow for recombinant this compound expression and purification.
Caption: Hypothetical Zfp-29 signaling pathway in transcriptional repression.
References
- 1. Structures and biological functions of zinc finger proteins and their roles in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purifying Properly Folded Cysteine-rich, Zinc Finger Containing Recombinant Proteins for Structural Drug Targeting Studies: the CH1 Domain of p300 as a Case Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.igem.org [static.igem.org]
- 4. mdpi.com [mdpi.com]
- 5. A universal method for the purification of C2H2 zinc finger arrays | PLOS One [journals.plos.org]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Purification of proteins containing zinc finger domains using Immobilized Metal Ion Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of proteins containing zinc finger domains using immobilized metal ion affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cube-biotech.com [cube-biotech.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. agilent.com [agilent.com]
- 13. Size exclusion chromatography column for protein purification | Sigma-Aldrich [sigmaaldrich.com]
Finding a Reliable Anti-Zfp-29 Antibody for Western Blot: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to selecting and using a reliable antibody for the detection of Zinc finger protein 29 (Zfp-29), also known as Zinc finger and SCAN domain-containing protein 2 (ZSCAN2), in Western Blotting applications. We present a summary of commercially available antibodies with their validation data, a detailed protocol for Western Blotting, and an overview of the known signaling interactions of Zfp-29.
Introduction to Zfp-29 (ZSCAN2)
Zfp-29 is a transcription factor characterized by the presence of multiple C2H2-type zinc finger domains and a SCAN domain. These structural features suggest its role in DNA binding and protein-protein interactions, respectively. As a transcription factor, Zfp-29 is localized in the nucleus and is involved in the regulation of gene expression. Emerging evidence points to its participation in crucial cellular processes such as spermatogenesis and its potential involvement in the progression of various cancers through the modulation of angiogenesis, apoptosis, and cell proliferation. The expected molecular weight of human Zfp-29 is approximately 69.5 kDa.
Recommended Anti-Zfp-29 (ZSCAN2) Antibodies for Western Blot
The selection of a primary antibody is critical for successful and reproducible Western Blotting. The following table summarizes commercially available anti-Zfp-29/ZSCAN2 antibodies that have been validated for this application.
| Antibody | Vendor | Catalog No. | Host | Clonality | Reported Applications | Recommended Dilution (WB) | Observed MW | Validated Cell Lysates/Tissues |
| Anti-ZSCAN2 | Atlas Antibodies | HPA024331 | Rabbit | Polyclonal | WB, IHC, ChIP | 0.04-0.4 µg/ml | ~70 kDa | Human cell lines, tissues |
| ZSCAN2 Antibody | Novus Biologicals | NBP1-82169 | Rabbit | Polyclonal | WB, IHC | 0.4 µg/ml | Not specified | Human, Mouse, Rat |
| ZSCAN2 (Zfp-29) Antibody | MyBioSource | MBS8308748 | Rabbit | Polyclonal | WB | 1:500 - 1:2000 | Not specified | SH-SY5Y whole cell lysate |
| ZSCAN2 Antibody | OriGene | TA332280 | Rabbit | Polyclonal | WB | Not specified | Not specified | Not specified |
Note: The performance of an antibody can vary depending on the experimental conditions. It is strongly recommended to perform an initial titration experiment to determine the optimal antibody concentration for your specific sample and detection system.
Experimental Protocols
Western Blot Protocol for Zfp-29 (ZSCAN2)
This protocol provides a general guideline for performing Western Blotting to detect Zfp-29. Optimization of conditions such as antibody dilution, incubation times, and blocking reagents may be required.
1. Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer (or a suitable alternative) supplemented with a protease inhibitor cocktail.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane. The transfer can be performed using a wet or semi-dry transfer system.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Zfp-29/ZSCAN2 antibody at the recommended dilution (see table above) in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using an appropriate imaging system (e.g., CCD camera-based imager or X-ray film).
Zfp-29 (ZSCAN2) Signaling and Molecular Interactions
Zfp-29 functions as a nuclear transcription factor, and its activity is modulated through interactions with a variety of other proteins, particularly those involved in epigenetic regulation. Understanding these interactions is key to elucidating the downstream effects of Zfp-29 on gene expression.
Application Note: Zfp-29 ChIP-seq Protocol for Primary Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) to map the genomic binding sites of the transcription factor Zfp-29 in primary cells. Zinc finger proteins (ZFPs) are a large family of transcription factors with diverse roles in gene regulation, and Zfp-29 (also known as Zfp296) has been implicated in embryonic genome activation and pluripotent-specific transcriptional networks.[1][2] This protocol is optimized for low cell numbers, a common challenge when working with primary cell isolates.[3][4][5]
The following protocol integrates best practices for low-input ChIP-seq, focusing on maximizing chromatin yield and immunoprecipitation efficiency while minimizing sample loss.[6]
Quantitative Data Summary
Successful ChIP-seq experiments with limited primary cell populations depend on careful optimization of several quantitative parameters. The following table provides recommended ranges for key experimental variables.
| Parameter | Recommended Range | Notes |
| Starting Cell Number | 100,000 to 1,000,000 cells | The optimal number can vary depending on cell type and Zfp-29 expression levels. Starting with a higher number is advisable during initial optimizations.[4][5] |
| Formaldehyde Cross-linking | 1% final concentration for 5-10 minutes at room temperature | Over-cross-linking can mask epitopes and reduce sonication efficiency. Primary cells may be more sensitive, so a shorter duration is often preferred. |
| Chromatin Sonication | 10-20 cycles of 30s ON / 30s OFF | Aim for fragments predominantly in the 200-600 bp range. The exact parameters must be optimized for the specific cell type and sonicator. |
| Zfp-29 Antibody | 1-5 µg per ChIP reaction | The optimal antibody concentration should be determined by titration. Use a ChIP-validated antibody for best results. |
| Protein A/G Beads | 20 µL of slurry per ChIP reaction | Pre-block beads with BSA and salmon sperm DNA to reduce non-specific binding. |
| Library Preparation Input DNA | 1-10 ng | For low-input protocols, specialized library preparation kits are recommended to minimize sample loss and PCR bias. |
| Sequencing Depth | 20-50 million reads per sample | Deeper sequencing may be required for transcription factors with low abundance or diffuse binding patterns. |
Experimental Workflow
The overall workflow for the Zfp-29 ChIP-seq experiment is depicted below.
Caption: A flowchart illustrating the major steps of the Zfp-29 ChIP-seq protocol.
Detailed Experimental Protocol
This protocol is adapted from optimized methods for low-cell-number ChIP-seq.[3][4][5]
I. Cell Harvesting and Cross-linking
-
Harvesting Primary Cells:
-
Isolate primary cells using your established protocol. Ensure high cell viability.
-
Count the cells and aliquot the desired number (e.g., 1 x 10^6 cells) into a low-binding microcentrifuge tube.
-
Wash the cells once with cold 1X PBS.
-
-
Cross-linking:
-
Resuspend the cell pellet in 1 mL of fresh, room temperature culture medium.
-
Add 27 µL of 37% formaldehyde to a final concentration of 1%.
-
Incubate for 8 minutes at room temperature with gentle rotation.
-
Note: The optimal cross-linking time can vary between cell types and should be empirically determined.
-
-
Quenching:
-
Add 100 µL of 1.25 M glycine to a final concentration of 125 mM to quench the cross-linking reaction.
-
Incubate for 5 minutes at room temperature with gentle rotation.
-
Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with 1 mL of ice-cold PBS containing a protease inhibitor cocktail.
-
II. Chromatin Preparation
-
Cell Lysis:
-
Resuspend the cell pellet in 300 µL of ChIP Lysis Buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, 0.1% SDS, plus protease inhibitors).
-
Incubate on ice for 10 minutes.
-
-
Chromatin Sonication:
-
Sonicate the cell lysate to shear the chromatin to an average size of 200-600 bp.
-
Use a sonicator with optimized settings for your specific instrument and cell type. A common starting point is 15 cycles of 30 seconds ON and 30 seconds OFF at high power.
-
Keep the sample on ice throughout the sonication process to prevent overheating.
-
-
Clarification:
-
Centrifuge the sonicated lysate at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant, which contains the soluble chromatin, to a new low-binding tube. This is your chromatin preparation.
-
III. Immunoprecipitation
-
Pre-clearing:
-
To a 100 µL aliquot of your chromatin preparation, add 20 µL of a 50% slurry of Protein A/G magnetic beads.
-
Incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
-
Place the tube on a magnetic rack and transfer the supernatant (the pre-cleared chromatin) to a new tube.
-
Save a 10 µL aliquot of the pre-cleared chromatin as your "Input" control.
-
-
Immunoprecipitation with Zfp-29 Antibody:
-
Add 1-5 µg of a ChIP-validated anti-Zfp-29 antibody to the pre-cleared chromatin.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Capture of Immune Complexes:
-
Add 20 µL of Protein A/G magnetic bead slurry to the chromatin-antibody mixture.
-
Incubate for 2-4 hours at 4°C with rotation.
-
-
Washing:
-
Perform a series of washes to remove non-specifically bound proteins and DNA. Use a magnetic rack to separate the beads between washes.
-
Wash 1x with Low Salt Wash Buffer.
-
Wash 1x with High Salt Wash Buffer.
-
Wash 1x with LiCl Wash Buffer.
-
Wash 2x with TE Buffer.
-
IV. DNA Purification
-
Elution:
-
Resuspend the washed beads in 100 µL of fresh Elution Buffer (1% SDS, 0.1 M NaHCO3).
-
Incubate at 65°C for 30 minutes with occasional vortexing.
-
Separate the beads on a magnetic rack and transfer the supernatant to a new tube.
-
-
Reverse Cross-linking:
-
To the eluted chromatin and the "Input" sample, add 4 µL of 5 M NaCl.
-
Incubate at 65°C for at least 6 hours (or overnight).
-
Add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes.
-
Add 2 µL of Proteinase K (20 mg/mL) and incubate at 45°C for 1 hour.
-
-
DNA Purification:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Elute the final DNA in 20-30 µL of nuclease-free water.
-
V. Library Preparation and Sequencing
-
Library Preparation:
-
Quantify the immunoprecipitated DNA and the input DNA using a high-sensitivity method (e.g., Qubit).
-
Use a low-input library preparation kit to construct sequencing libraries from your ChIP and Input DNA. Follow the manufacturer's instructions.
-
-
Sequencing:
-
Sequence the libraries on a high-throughput sequencing platform, aiming for at least 20 million reads per sample.
-
Signaling Pathway and Logical Relationships
Zfp-29 is a DNA-binding transcription factor. Its primary role is to bind to specific DNA sequences in the genome and regulate the transcription of target genes. This can involve the recruitment of co-activators or co-repressors to the chromatin.
Caption: A diagram illustrating the functional mechanism of Zfp-29 as a transcription factor.
References
- 1. The Novel Role of Zfp296 in Mammalian Embryonic Genome Activation as an H3K9me3 Modulator [mdpi.com]
- 2. Zfp1, a Cys2His2 zinc finger protein is required for meiosis initiation in Tetrahymena thermophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized protocol for rapid, sensitive and robust on-bead ChIP-seq from primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Limitations and possibilities of low cell number ChIP-seq. – ENCODE [encodeproject.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
Optimizing Immunoprecipitation of the Zinc Finger Protein Zfp-29: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc finger proteins (ZFPs) represent a large and diverse family of transcription factors that play crucial roles in regulating gene expression. Their involvement in a multitude of cellular processes, from development and differentiation to signal transduction and disease pathogenesis, makes them attractive targets for research and therapeutic development. Zfp-29, a putative Cys2-His2 zinc finger protein, is of growing interest for its potential role in cellular signaling and gene regulation.
Immunoprecipitation (IP) is a powerful technique to isolate and enrich Zfp-29 and its interacting partners from complex cellular lysates.[1][2][3] However, the efficiency and specificity of IP can be highly variable and depend on several critical parameters.[4] This application note provides a detailed protocol for the systematic optimization of Zfp-29 immunoprecipitation to achieve high yield and purity, essential for downstream applications such as Western blotting, mass spectrometry, and chromatin immunoprecipitation (ChIP)-sequencing.[5][6]
The following sections detail experimental procedures to optimize cell lysis, antibody concentration, bead selection, washing conditions, and elution, ensuring robust and reproducible results for the study of Zfp-29.
Key Experimental Workflow
Caption: Workflow for optimizing Zfp-29 immunoprecipitation.
Hypothetical Zfp-29 Signaling Pathway
Caption: Hypothetical MAPK/ERK pathway activating Zfp-29.
Data Presentation: Optimization Tables
Table 1: Antibody Titration for Zfp-29 Immunoprecipitation
| Antibody (µg) | Input (Zfp-29) | IP (Zfp-29) | Signal-to-Noise Ratio |
| 0.5 | 1.0 | 0.8 | 4.0 |
| 1.0 | 1.0 | 2.5 | 12.5 |
| 2.0 | 1.0 | 4.8 | 24.0 |
| 5.0 | 1.0 | 5.0 | 10.0 (High Background) |
| IgG Isotype | 1.0 | 0.2 | 1.0 |
Data are presented as relative band intensities from Western blot analysis, normalized to the input. The optimal antibody concentration is highlighted in bold.
Table 2: Optimization of Wash Buffer Conditions
| Wash Buffer | Salt [NaCl] (mM) | Detergent [% NP-40] | Number of Washes | IP (Zfp-29) | Non-specific Binding |
| A | 150 | 0.1 | 3 | 4.5 | High |
| B | 250 | 0.1 | 3 | 4.2 | Moderate |
| C | 150 | 0.5 | 3 | 3.8 | Low |
| D | 250 | 0.5 | 4 | 4.0 | Minimal |
Data are presented as relative band intensities from Western blot analysis. The optimal wash condition is highlighted in bold.
Experimental Protocols
Materials and Reagents
-
Cell Culture: Adherent cells expressing Zfp-29 (e.g., HEK293T, NIH/3T3)
-
Antibodies:
-
Anti-Zfp-29 antibody (ensure it is validated for IP)
-
Normal Rabbit/Mouse IgG (isotype control)[7]
-
-
Beads:
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Modified RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium deoxycholate, 0.1% SDS.[10] Immediately before use, add protease and phosphatase inhibitor cocktails.
-
Non-denaturing Lysis Buffer: 20 mM Tris-HCl (pH 8.0), 137 mM NaCl, 1% NP-40, 2 mM EDTA. Immediately before use, add protease and phosphatase inhibitor cocktails.
-
Wash Buffer: (To be optimized) e.g., 50 mM Tris-HCl (pH 7.4), 250 mM NaCl, 0.5% NP-40.
-
Non-denaturing Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
-
1x SDS-PAGE Sample Buffer: (for denaturing elution)
-
Part 1: Cell Lysate Preparation and Pre-Clearing
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold lysis buffer (start with modified RIPA buffer for nuclear proteins) to a 10 cm dish.[10][11]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube. Determine the protein concentration using a BCA or Bradford assay.
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20 µL of a 50% slurry of Protein A/G beads to 1 mg of cell lysate.[12]
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 2,500 rpm for 3 minutes at 4°C. Carefully collect the supernatant, avoiding the bead pellet. This is the pre-cleared lysate.
Part 2: Optimization of Antibody Concentration (Antibody Titration)
-
Set up a series of tubes, each containing 500 µg to 1 mg of pre-cleared cell lysate.
-
Add varying amounts of the anti-Zfp-29 antibody to each tube (e.g., 0.5 µg, 1 µg, 2 µg, 5 µg).
-
Include a negative control tube with an equivalent concentration of isotype control IgG (e.g., 2 µg).
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Proceed to Part 4: Immune Complex Capture, Washing, and Elution .
-
Analyze the results by Western blot to determine the antibody concentration that yields the strongest specific signal with the lowest background.
Part 3: Optimization of Washing Conditions
-
Perform parallel IP reactions using the optimal antibody concentration determined in Part 2.
-
Prepare a set of different wash buffers with varying salt (150 mM to 500 mM NaCl) and detergent (0.1% to 1% NP-40 or Tween-20) concentrations.[1]
-
After the immune complex capture step (Part 4, step 2), wash the beads with the different buffers. Also, vary the number of washes (e.g., 3, 4, or 5 times).
-
Elute the protein and analyze by Western blot to identify the wash condition that best removes non-specifically bound proteins while retaining the Zfp-29 signal.
Part 4: Immune Complex Capture, Washing, and Elution
-
Bead Preparation: While the antibody is incubating with the lysate, wash 30 µL of a 50% slurry of Protein A/G beads three times with 500 µL of lysis buffer.[13][14] Centrifuge between washes (or use a magnetic rack for magnetic beads) and resuspend in 30 µL of lysis buffer.
-
Add the washed beads to the lysate-antibody mixture.
-
Incubate on a rotator for 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation (2,500 rpm for 3 min) or using a magnetic rack.
-
Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. Invert the tube several times during each wash.
-
After the final wash, carefully remove all supernatant.
-
Elution:
-
Denaturing Elution: Resuspend the bead pellet in 40 µL of 1x SDS-PAGE sample buffer. Boil at 95-100°C for 5-10 minutes. The samples are now ready for SDS-PAGE.[15]
-
Non-denaturing Elution: Resuspend the bead pellet in 50 µL of 0.1 M Glycine-HCl (pH 2.5). Incubate for 10 minutes at room temperature with gentle mixing. Pellet the beads and transfer the supernatant (containing the eluted protein) to a new tube. Immediately neutralize the eluate by adding 5 µL of 1 M Tris-HCl (pH 8.5).
-
Part 5: Analysis by Western Blot
-
Load the eluted samples, along with an input control (a small fraction of the initial cell lysate) and a negative control (from the isotype IgG IP), onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with the anti-Zfp-29 antibody to visualize the immunoprecipitated protein.
-
Evaluate the efficiency of the IP and the success of the optimization steps by comparing the band intensity of Zfp-29 in the IP lanes relative to the input and negative control lanes. The presence of heavy (50 kDa) and light (25 kDa) chains from the IP antibody is expected in the denaturing elution samples.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. Optimized protocols for chromatin immunoprecipitation of exogenously expressed epitope-tagged proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 9. Which beads should I use for my immunoprecipitation? | Proteintech Group [ptglab.com]
- 10. google.com [google.com]
- 11. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 12. blog.benchsci.com [blog.benchsci.com]
- 13. fortislife.com [fortislife.com]
- 14. www2.nau.edu [www2.nau.edu]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
Application Notes and Protocols for a Luciferase Reporter Assay to Measure Zfp-29 Activity
Topic: Setting up a Luciferine Reporter Assay for Zfp-29 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zinc finger protein 29 (Zfp-29), also known as ZFP2 or ZNF751, is a putative transcription factor implicated in neuronal differentiation.[1][2] Understanding the regulatory activity of Zfp-29 is crucial for elucidating its role in neurodevelopment and for the identification of potential therapeutic targets. Luciferase reporter assays are a robust and sensitive method for quantifying the transcriptional activity of a specific protein on a target gene promoter.[3] This document provides a detailed protocol for establishing a dual-luciferase reporter assay to measure the activity of Zfp-29.
The assay is based on the principle that the expression of a firefly luciferase reporter gene, placed under the control of a Zfp-29-responsive promoter, will correlate with Zfp-29 activity. A second reporter, Renilla luciferase, driven by a constitutive promoter, is co-transfected to normalize for variations in transfection efficiency and cell number, thereby increasing the accuracy of the results.[4]
Signaling Pathway and Experimental Workflow
While the precise signaling pathways regulating Zfp-29 activity are not yet fully elucidated, it is predicted to be involved in the regulation of transcription by RNA polymerase II.[5][6] The experimental workflow for the luciferase reporter assay is designed to quantify the transcriptional activation or repression mediated by Zfp-29 on a target promoter.
Caption: Putative signaling pathway of Zfp-29.
Caption: Experimental workflow for the Zfp-29 luciferase reporter assay.
Experimental Protocols
Reporter Construct Design
The critical first step is the design of the firefly luciferase reporter construct. As there is currently no experimentally validated, specific DNA binding motif or direct target gene promoter for Zfp-29, the following strategies are proposed:
-
Strategy 1: Promoter of a Predicted Target Gene. Based on computational predictions, several potential gene targets for Zfp-29 have been identified, including HNRNPH1, MAML1, and ZNF879.[5] The promoter region (e.g., 1-2 kb upstream of the transcriptional start site) of a selected target gene can be cloned into a luciferase reporter vector (e.g., pGL4 series from Promega).
-
Strategy 2: Identification of Zfp-29 Binding Sites via ChIP-seq. The most robust method to identify Zfp-29 target genes is through Chromatin Immunoprecipitation followed by sequencing (ChIP-seq).[7][8] This will identify the genomic regions bound by Zfp-29, and the promoters of the associated genes can then be used for the reporter construct.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| Neuronal Cell Line (e.g., SH-SY5Y) | ATCC | CRL-2266 |
| DMEM/F12 Medium | Thermo Fisher Scientific | 11320033 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Opti-MEM I Reduced Serum Medium | Thermo Fisher Scientific | 31985062 |
| Lipofectamine 3000 Transfection Reagent | Thermo Fisher Scientific | L3000015 |
| pGL4.10[luc2] Vector | Promega | E6651 |
| pRL-TK Vector | Promega | E2241 |
| Dual-Luciferase® Reporter Assay System | Promega | E1910 |
| 96-well white, clear-bottom tissue culture plates | Corning | 3610 |
| Luminometer | Various | - |
Cell Culture and Transfection
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well white, clear-bottom plate at a density of 1 x 104 cells per well in 100 µL of complete growth medium (DMEM/F12 + 10% FBS + 1% Penicillin-Streptomycin). Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Transfection Complex Preparation:
-
For each well, prepare two tubes.
-
Tube 1: Dilute 0.1 µg of the Zfp-29 expression vector, 0.1 µg of the firefly luciferase reporter construct, and 0.01 µg of the pRL-TK Renilla luciferase control vector in 5 µL of Opti-MEM.
-
Tube 2: Dilute 0.3 µL of Lipofectamine 3000 in 5 µL of Opti-MEM.
-
Combine the contents of Tube 1 and Tube 2, mix gently, and incubate for 15 minutes at room temperature.
-
-
Transfection: Add 10 µL of the transfection complex to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 48 hours at 37°C and 5% CO2.
Treatment with Test Compounds
-
After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at the desired concentrations.
-
Include appropriate vehicle controls.
-
Incubate for a further 24 hours.
Dual-Luciferase Assay
-
Cell Lysis:
-
Remove the growth medium from the wells.
-
Wash the cells once with 100 µL of phosphate-buffered saline (PBS).
-
Add 20 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on a shaker for 15 minutes at room temperature to ensure complete lysis.
-
-
Luminescence Measurement:
-
Firefly Luciferase: Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well. Measure the firefly luminescence immediately using a luminometer.
-
Renilla Luciferase: Add 100 µL of Stop & Glo® Reagent to each well. This will quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luminescence.
-
Data Presentation and Analysis
The activity of Zfp-29 is determined by the ratio of firefly luciferase activity to Renilla luciferase activity. This normalization corrects for variability in transfection efficiency and cell number.
Relative Response Ratio (RRR) = (Firefly Luminescence / Renilla Luminescence)
The results can be presented as fold change relative to a control group (e.g., cells transfected with an empty vector or treated with a vehicle).
Fold Change = RRR of Treated Group / RRR of Control Group
Sample Data Table
| Treatment | Concentration | Replicate 1 (RRR) | Replicate 2 (RRR) | Replicate 3 (RRR) | Mean RRR | Std. Dev. | Fold Change |
| Vehicle Control | - | 1.25 | 1.30 | 1.22 | 1.26 | 0.04 | 1.00 |
| Compound A | 1 µM | 2.55 | 2.62 | 2.48 | 2.55 | 0.07 | 2.02 |
| Compound A | 10 µM | 5.10 | 5.25 | 4.98 | 5.11 | 0.14 | 4.06 |
| Compound B | 1 µM | 1.18 | 1.23 | 1.15 | 1.19 | 0.04 | 0.94 |
| Compound B | 10 µM | 0.65 | 0.68 | 0.62 | 0.65 | 0.03 | 0.52 |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Luminescence Signal | - Low transfection efficiency- Poor cell health- Inactive luciferase | - Optimize transfection reagent and DNA ratio- Ensure cells are healthy and not overgrown- Use fresh luciferase assay reagents |
| High Variability Between Replicates | - Inconsistent cell seeding- Pipetting errors | - Ensure even cell suspension when seeding- Use a multichannel pipette for reagent addition |
| No Response to Zfp-29 Overexpression | - Reporter construct is not responsive to Zfp-29- Zfp-29 is not expressed or is inactive | - Validate the Zfp-29 binding site in the promoter- Confirm Zfp-29 expression by Western blot or qPCR |
Conclusion
This protocol provides a comprehensive framework for establishing a dual-luciferase reporter assay to measure the transcriptional activity of Zfp-29. The successful implementation of this assay will enable the screening of small molecules that modulate Zfp-29 activity and facilitate further investigation into its biological function. The key to a successful assay is the initial identification and validation of a Zfp-29-responsive promoter element.
References
- 1. Monitoring Neuronal Differentiation Using Multiplexed Luciferase Reporters | Thermo Fisher Scientific - US [thermofisher.com]
- 2. ZFP2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zinc-finger protein-targeted gene regulation: Genomewide single-gene specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. ZFP2 ZFP2 zinc finger protein [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Using ChIP-seq Technology to Identify Targets of Zinc Finger Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Using ChIP-seq technology to identify targets of zinc finger transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Generating a Zfp-29 CRISPR Knockout Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc finger proteins (ZFPs) are a diverse family of transcription factors that play crucial roles in regulating gene expression, cellular differentiation, and development.[1] The specific member of this family, Zfp-29, is understood to be involved in transcriptional regulation, influencing developmental processes.[2][3] The generation of a Zfp-29 knockout cell line using CRISPR-Cas9 technology provides a powerful tool to elucidate its specific functions, identify its downstream targets, and explore its role in various signaling pathways. This document provides a comprehensive guide to creating and validating a Zfp-29 knockout cell line.
Principle of CRISPR-Cas9 Mediated Knockout
The CRISPR-Cas9 system allows for precise genome editing.[4] It utilizes a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus, in this case, the Zfp-29 gene. The Cas9 protein induces a double-strand break (DSB) in the DNA.[5] The cell's natural DNA repair mechanism, non-homologous end joining (NHEJ), often introduces small insertions or deletions (indels) at the DSB site. These indels can cause a frameshift mutation, leading to a premature stop codon and subsequent knockout of the target gene.[5]
Experimental Workflow
The overall workflow for generating a Zfp-29 knockout cell line involves several key stages, from initial design to final validation of the knockout.
Detailed Protocols
Protocol 1: Guide RNA (gRNA) Design for Zfp-29
-
Obtain the Zfp-29 sequence: Retrieve the full-length cDNA or genomic sequence of the target Zfp-29 gene from a database such as NCBI or Ensembl.
-
Select a target exon: Choose an early exon to target, as this increases the likelihood of generating a loss-of-function mutation.[6]
-
Use a gRNA design tool: Utilize online tools like CHOPCHOP or the Dharmacon Edit-R algorithm to identify potential gRNA sequences.[6][7] These tools predict on-target efficiency and potential off-target effects.
-
Select optimal gRNAs: Choose 2-3 gRNA sequences with high predicted on-target scores and low off-target scores. The gRNA should target a region adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
Protocol 2: Transfection of CRISPR-Cas9 Components
This protocol describes the transfection of a plasmid containing both Cas9 and the Zfp-29 specific gRNA into a mammalian cell line (e.g., HEK293T).
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 24-well plate to achieve 70-80% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 500 ng of the all-in-one CRISPR plasmid in 50 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute 1.5 µL of a lipid-based transfection reagent (e.g., X-tremeGENE™ 360) in 50 µL of serum-free medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature.
-
-
Transfection: Add the 100 µL of transfection complex dropwise to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
Protocol 3: Single-Cell Cloning by Limiting Dilution
-
Cell Dissociation: After 48-72 hours post-transfection, harvest the cells by trypsinization.
-
Cell Counting: Count the cells using a hemocytometer or an automated cell counter.
-
Serial Dilution: Perform serial dilutions to achieve a final concentration of 0.5 cells per 100 µL in complete culture medium.
-
Plating: Dispense 100 µL of the cell suspension into each well of a 96-well plate. This statistically results in approximately one-third of the wells containing a single cell.
-
Incubation and Monitoring: Incubate the plate at 37°C. Monitor the wells for colony formation over the next 1-2 weeks.
-
Expansion: Once colonies are visible, expand the single-cell-derived clones into larger culture vessels for further analysis.
Protocol 4: Validation of Zfp-29 Knockout
A. Genomic DNA Analysis by Sanger Sequencing
-
Genomic DNA Extraction: Extract genomic DNA from both wild-type (WT) and potential knockout clones.
-
PCR Amplification: Amplify the targeted region of the Zfp-29 gene using PCR primers that flank the gRNA target site.
-
PCR Product Purification: Purify the PCR product using a commercial kit.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing.
-
Analysis: Analyze the sequencing chromatograms for the presence of indels in the knockout clones compared to the WT sequence.
B. Protein Expression Analysis by Western Blot
-
Protein Extraction: Lyse cells from WT and knockout clones to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for Zfp-29 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Quantitative Data Presentation
The following tables present representative data from the validation of a Zfp-29 knockout cell line.
Table 1: Summary of Sanger Sequencing Results for Zfp-29 Knockout Clones
| Clone ID | Allele 1 Mutation | Allele 2 Mutation | Genotype |
| WT | None | None | Wild-Type |
| Clone A | -1 bp deletion | +2 bp insertion | Biallelic Knockout |
| Clone B | -4 bp deletion | -4 bp deletion | Biallelic Knockout |
| Clone C | -1 bp deletion | No mutation | Monoallelic Knockout |
| Clone D | No mutation | No mutation | Wild-Type |
Table 2: Quantification of Zfp-29 Protein Expression by Western Blot
| Clone ID | This compound Level (Normalized to GAPDH) | % Reduction vs. WT |
| WT | 1.00 ± 0.05 | 0% |
| Clone A | 0.02 ± 0.01 | 98% |
| Clone B | 0.01 ± 0.01 | 99% |
| Clone C | 0.52 ± 0.04 | 48% |
Zfp-29 Signaling Pathway
As a transcription factor, Zfp-29 is likely involved in regulating the expression of target genes that influence cellular processes such as differentiation and proliferation. A potential signaling pathway is depicted below.
Functional Assays
To further characterize the phenotype of the Zfp-29 knockout, a range of functional assays can be performed. The choice of assay will depend on the hypothesized function of Zfp-29.
-
Cell Proliferation Assay: To determine if Zfp-29 knockout affects cell growth rates.
-
Differentiation Assay: If Zfp-29 is involved in a specific differentiation pathway, induce differentiation and assess relevant markers.
-
Transcriptomic Analysis (RNA-seq): To identify downstream target genes regulated by Zfp-29.
Conclusion
This guide provides a comprehensive framework for the successful generation and validation of a Zfp-29 knockout cell line. By following these detailed protocols, researchers can create a valuable tool for investigating the functional roles of Zfp-29 in cellular biology and disease, ultimately aiding in drug discovery and development efforts.
References
- 1. Frontiers | Zinc finger proteins: guardians of genome stability [frontiersin.org]
- 2. The heterochronic gene lin-29 encodes a zinc finger protein that controls a terminal differentiation event in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. A genome-wide CRISPR-Cas9 knockout screen identifies FSP1 as the warfarin-resistant vitamin K reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Interleukin 29 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Identifying Zfp-29 Interactors Using a Yeast Two-Hybrid Screen
For Researchers, Scientists, and Drug Development Professionals
Introduction
The yeast two-hybrid (Y2H) screen is a powerful molecular biology technique used to identify protein-protein interactions in vivo.[1][2][3][4] This method is particularly valuable for discovering novel binding partners for a protein of interest, thereby elucidating its function and role in cellular pathways. This application note provides a detailed protocol for using a GAL4-based yeast two-hybrid system to screen for interacting partners of the hypothetical zinc finger protein, Zfp-29. Zinc finger proteins are known to play crucial roles in transcriptional regulation and often function as part of larger protein complexes.[5][6] Identifying the interactors of Zfp-29 is a critical step in understanding its biological significance and could reveal potential targets for therapeutic intervention.
The Y2H system relies on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD).[7][8] In this system, the protein of interest (the "bait") is fused to the DBD, and a library of potential interacting proteins (the "prey") is fused to the AD.[3][4] If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of reporter genes.[7][8][9] This allows for the selection and identification of yeast colonies in which a protein-protein interaction has occurred.
Experimental Workflow
The overall workflow for a yeast two-hybrid screen to identify Zfp-29 interactors is depicted below. This process begins with the construction of the bait plasmid and culminates in the validation of putative interactions.
Signaling Pathway of a Positive Interaction
Upon a successful interaction between the Zfp-29 bait and a prey protein, the reconstituted transcription factor binds to the upstream activating sequence (UAS) of the reporter genes, initiating their transcription.
Detailed Experimental Protocols
Bait Plasmid Construction and Validation
Objective: To clone the coding sequence of Zfp-29 into the bait vector (e.g., pGBKT7) and confirm its expression and lack of auto-activation in yeast.
Materials:
-
Zfp-29 cDNA
-
Bait vector (e.g., pGBKT7)
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli cells
-
Yeast strain (e.g., AH109)
-
Yeast transformation reagents
-
SD/-Trp and SD/-Trp/-His dropout media
-
3-Amino-1,2,4-triazole (3-AT)
Protocol:
-
Cloning of Zfp-29 into Bait Vector:
-
Amplify the full-length coding sequence of Zfp-29 by PCR, adding appropriate restriction sites to the ends.
-
Digest both the PCR product and the pGBKT7 vector with the corresponding restriction enzymes.
-
Ligate the digested Zfp-29 insert into the linearized pGBKT7 vector.
-
Transform the ligation product into competent E. coli cells and select for antibiotic resistance.
-
Isolate the plasmid DNA from positive colonies and confirm the correct insertion by sequencing.
-
-
Bait Expression and Auto-activation Test:
-
Transform the confirmed pGBKT7-Zfp29 plasmid into the AH109 yeast strain.
-
Plate the transformed yeast on SD/-Trp agar plates to select for cells containing the bait plasmid.
-
To test for auto-activation, replica-plate the colonies onto SD/-Trp/-His plates and SD/-Trp/-His plates containing varying concentrations of 3-AT (e.g., 5 mM, 10 mM, 20 mM).
-
Incubate the plates at 30°C for 3-5 days.
-
The bait is considered non-auto-activating if no growth is observed on the selective media. If growth occurs, the bait is auto-activating and may require modification (e.g., truncation) or the use of a more stringent reporter system.
-
Yeast Two-Hybrid Library Screening
Objective: To screen a cDNA library for proteins that interact with Zfp-29.
Materials:
-
Yeast strain containing the pGBKT7-Zfp29 bait plasmid
-
Pre-transformed cDNA library in a prey vector (e.g., pGADT7)
-
Yeast mating or co-transformation protocols
-
SD/-Trp, SD/-Leu, SD/-Trp/-Leu, and SD/-Trp/-Leu/-His/-Ade (QDO) dropout media
-
X-α-Gal for blue/white screening
Protocol:
-
Library Transformation (Yeast Mating Protocol):
-
Grow a culture of the bait-containing yeast strain (e.g., AH109) and the prey library yeast strain (e.g., Y187).
-
Mix the bait and prey cultures and allow them to mate for 20-24 hours at 30°C with gentle shaking.
-
Plate the mated yeast on QDO plates to select for diploid cells where an interaction has occurred.
-
Also, plate a dilution series on SD/-Trp/-Leu (DDO) plates to calculate the mating efficiency.
-
-
Identification of Positive Clones:
-
Incubate the QDO plates at 30°C for 5-10 days and monitor for colony growth.
-
Colonies that grow on the high-stringency QDO media are considered primary positive interactors.
-
Perform a colony-lift filter assay for β-galactosidase activity (LacZ reporter) to further confirm positive interactions. Positive colonies will turn blue in the presence of X-α-Gal.
-
Validation of Putative Interactions
Objective: To confirm the identified interactions and eliminate false positives.
Materials:
-
Yeast plasmid isolation kit
-
Competent E. coli cells
-
Primers for sequencing
-
Reagents for co-immunoprecipitation (Co-IP) or GST pull-down assays
Protocol:
-
Prey Plasmid Rescue and Sequencing:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Transform the isolated plasmids into E. coli to amplify the DNA.
-
Sequence the prey plasmid inserts to identify the interacting proteins.
-
Use BLAST to identify the genes corresponding to the sequenced DNA.
-
-
Re-transformation and One-on-One Interaction Assay:
-
Co-transform the pGBKT7-Zfp29 bait plasmid and the identified prey plasmid into a fresh yeast strain.
-
Plate on DDO and QDO media to confirm the interaction. This step helps to eliminate false positives that may have arisen during the library screen.
-
-
Orthogonal Validation:
Data Presentation
Quantitative data from the yeast two-hybrid screen should be summarized in tables for clear interpretation and comparison.
Table 1: Bait Auto-activation Test
| Bait Construct | Growth on SD/-Trp | Growth on SD/-Trp/-His | Growth on SD/-Trp/-His + 5mM 3-AT | Conclusion |
| pGBKT7-Zfp29 | +++ | - | - | Not auto-activating |
| pGBKT7-Lamin (Negative Control) | +++ | - | - | Not auto-activating |
| pGBKT7-53 (Positive Control) | +++ | +++ | ++ | Auto-activating |
+++ indicates robust growth, ++ indicates moderate growth, and - indicates no growth.
Table 2: Library Screening Results
| Library Screened | Titer of Bait Strain (cfu/mL) | Titer of Prey Library (cfu/mL) | Mating Efficiency (%) | Number of Colonies on QDO | Number of Blue Colonies (LacZ+) |
| Human Brain cDNA | 2.5 x 108 | 1.8 x 108 | 15% | 152 | 128 |
Table 3: Summary of Potential Zfp-29 Interactors
| Prey ID | Gene Name | Gene Description | Number of Independent Clones | Validation by Co-IP |
| ZI-001 | GENEX | E3 Ubiquitin Ligase | 8 | + |
| ZI-002 | GENEY | Transcription Co-activator | 5 | + |
| ZI-003 | GENEZ | Chromatin Remodeling Protein | 3 | - |
+ indicates a confirmed interaction, and - indicates no interaction was detected.
Conclusion
The yeast two-hybrid screen is a robust method for identifying novel protein-protein interactions. By following the detailed protocols outlined in this application note, researchers can successfully identify and validate interacting partners for Zfp-29. The identification of these interactors will provide valuable insights into the cellular functions of Zfp-29 and may uncover new avenues for drug discovery and development. It is important to note that Y2H screens are prone to both false positives and false negatives, making orthogonal validation of any identified interactions essential.[2][8]
References
- 1. researchgate.net [researchgate.net]
- 2. blog.addgene.org [blog.addgene.org]
- 3. youtube.com [youtube.com]
- 4. Yeast Two-Hybrid, a Powerful Tool for Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.aijr.org [journals.aijr.org]
- 6. Structures and biological functions of zinc finger proteins and their roles in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. singerinstruments.com [singerinstruments.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Zfp-29 Protein Stability In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of Zfp-29 protein stability. Given the absence of specific stability data for Zfp-29, this document leverages established methodologies for zinc finger proteins as a proxy. The protocols outlined below are foundational and can be optimized for specific experimental contexts.
Introduction to Protein Stability Assessment
Protein stability is a critical determinant of its cellular function and is governed by the rates of protein synthesis and degradation. For zinc finger proteins like Zfp-29, which are often involved in transcriptional regulation, their temporal availability is tightly controlled. Dysregulation of their stability can lead to various pathological conditions. Therefore, methods to accurately assess their stability are crucial for both basic research and therapeutic development. The ubiquitin-proteasome pathway is a primary mechanism for the degradation of many cellular proteins, including zinc finger proteins.
Data Presentation: Stability of Zinc Finger Proteins
The following table summarizes quantitative data on the stability of Zinc Finger Nucleases (ZFNs), which serve as a relevant model for Zfp-29. This data highlights the relatively short half-life of these proteins and the impact of proteasome inhibition.
| Protein Class | Specific Protein | Experimental System | Measured Half-life (approx.) | Effect of Proteasome Inhibitor (MG132) | Reference |
| Zinc Finger Protein | Zinc Finger Nuclease (ZFN-224) | 293T cells | ~ 2 hours | Extended half-life | [1] |
| Zinc Finger Protein | Zinc Finger Nuclease (K-230) | 293T cells | ~ 2 hours | Extended half-life | [1] |
Signaling Pathway: Ubiquitin-Proteasome System
The degradation of many zinc finger proteins is mediated by the ubiquitin-proteasome system. This pathway involves the sequential action of three enzymes (E1, E2, and E3) to tag the substrate protein with a polyubiquitin chain, marking it for degradation by the 26S proteasome.
Caption: The Ubiquitin-Proteasome Pathway for Zfp-29 degradation.
Experimental Protocols and Workflows
Cycloheximide (CHX) Chase Assay
This method is used to determine the half-life of a protein by inhibiting new protein synthesis and observing the decay of the existing protein pool over time.
Experimental Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Zfp-29 Protein Expression and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low protein yield with Zfp-29 (Zinc Finger Protein 29). The information provided is based on best practices for the expression and purification of C2H2 zinc finger proteins.
Frequently Asked Questions (FAQs)
Q1: What is Zfp-29, and why is its expression sometimes challenging?
Zfp-29 is a Cys2/His2 (C2H2)-type zinc finger protein. Its human ortholog is ZKSCAN1 (also known as ZNF139), and its mouse ortholog is Zfp296. These proteins are transcriptional regulators involved in fundamental cellular processes, including cellular metabolism, embryonic development, and the regulation of pluripotency[1][2][3][4]. The expression of zinc finger proteins can be challenging due to their requirement for proper zinc coordination to maintain structural integrity. Issues such as protein misfolding, aggregation, and degradation are common, often leading to low yields of soluble, active protein[5][6].
Q2: My Zfp-29 is expressed, but it's insoluble and forms inclusion bodies in E. coli. What should I do?
Inclusion body formation is a common issue when expressing eukaryotic proteins in E. coli. While this can seem like a setback, it can be advantageous as it protects the protein from proteolysis and allows for high-density expression. The key is to optimize the refolding process to recover active protein. A detailed protocol for denaturation and refolding of a similar zinc finger protein is provided in the "Experimental Protocols" section.
Q3: Should I add zinc to my culture media and purification buffers?
Yes, for zinc finger proteins, it is highly recommended to include zinc in your buffers throughout the purification process to ensure the zinc finger domains are properly folded and stable[5][7]. A common practice is to supplement purification buffers with 50-100 µM zinc chloride or zinc sulfate. However, be mindful of buffer compatibility, as zinc can precipitate with phosphate buffers and certain reducing agents like DTT at neutral to alkaline pH[5]. Tris-based buffers are a good alternative. Some researchers also add zinc to the growth media, which can sometimes improve the yield of soluble, correctly folded protein[8].
Q4: I'm using a His-tag for purification with a Ni-NTA column. Could this be causing a problem?
While His-tags are widely used, they can sometimes be problematic for zinc finger proteins. The histidine tag itself can chelate zinc ions, and the imidazole used for elution can also strip zinc from your protein, leading to instability and aggregation[8]. Furthermore, nickel ions leaching from the column can bind to the zinc finger domain and promote oxidation[6][8]. Consider using an alternative purification method such as an MBP-tag with an amylose resin or using a Zn-NTA resin instead of Ni-NTA[6].
Troubleshooting Guide for Low Protein Yield
This guide addresses common problems encountered during the expression and purification of Zfp-29 and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| No or very low expression of Zfp-29 | Codon usage of the Zfp-29 gene is not optimal for the E. coli expression host. | Synthesize a codon-optimized version of the Zfp-29 gene for E. coli. |
| The protein is toxic to the E. coli cells. | Lower the induction temperature to 16-25°C and reduce the IPTG concentration to 0.1-0.5 mM. You can also try a shorter induction time. | |
| mRNA instability or secondary structure hindering translation. | Check the 5' end of your mRNA for any stable secondary structures that might be inhibiting ribosome binding. | |
| Zfp-29 is expressed but is found in the insoluble fraction (inclusion bodies) | High expression rate leads to protein misfolding and aggregation. | This is common for zinc finger proteins. Proceed with purification from inclusion bodies followed by a refolding protocol (see Experimental Protocols section). |
| Suboptimal lysis buffer. | Ensure your lysis buffer contains a reducing agent and consider adding DNase I to reduce viscosity from released nucleic acids. | |
| Low recovery of Zfp-29 after purification | Protein aggregation during purification steps. | Maintain a low protein concentration throughout the purification process. Add stabilizing agents like glycerol (10-20%) and a non-detergent sulfobetaine to your buffers. Ensure a reducing agent (e.g., TCEP) and zinc are present in all buffers[5][9]. |
| Protein degradation by proteases. | Add a protease inhibitor cocktail to your lysis buffer. Keep the protein cold at all stages of the purification process. | |
| Issues with affinity tag and column. | If using a His-tag, consider switching to a different tag (e.g., MBP, GST) or using a Zn-NTA column instead of Ni-NTA to avoid zinc stripping and aggregation[6][8]. | |
| Purified Zfp-29 precipitates upon storage | Improper storage buffer or conditions. | Store the purified protein at -80°C in a buffer containing at least 10% glycerol, a reducing agent, and supplemental zinc. Avoid repeated freeze-thaw cycles[9]. |
| Protein is not correctly folded. | Re-optimize the refolding protocol. Consider a step-wise dialysis or rapid dilution method. Ensure the refolding buffer contains a redox pair like glutathione. |
Quantitative Data on Protein Yield
The yield of recombinant proteins can vary significantly based on the expression system, purification strategy, and the intrinsic properties of the protein. Below is a summary of expected yields for a comparable cysteine-rich zinc finger protein.
| Protein | Expression System | Purification Strategy | Typical Yield | Reference |
| p300-CH1 (cysteine-rich, 3 zinc fingers) | E. coli (inclusion bodies) | GST-tag, denaturation, refolding, and size-exclusion chromatography | 120 mg per 4 L of bacterial culture | [5] |
| General Recombinant Proteins | E. coli (high-cell-density culture) | Varies | 17-34 mg of unlabeled protein from a 50 mL culture | [10] |
| Sp1 (C2H2 zinc finger) | Baculovirus-infected insect cells | His-tag affinity chromatography | >90% purity (specific yield not stated) | [1] |
Experimental Protocols
Protocol 1: Expression and Purification of Zfp-29 from E. coli Inclusion Bodies
This protocol is adapted from a successful method for another cysteine-rich zinc finger protein[5].
1. Expression:
-
Transform a codon-optimized Zfp-29 expression vector (e.g., in a pGEX or pET vector) into an E. coli expression strain like BL21(DE3).
-
Grow the cells at 37°C in LB medium with appropriate antibiotics to an OD600 of 0.6-0.8.
-
Induce protein expression with 0.5 mM IPTG and continue to grow for 4-6 hours at 37°C.
-
Harvest the cells by centrifugation.
2. Lysis and Inclusion Body Wash:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0) with a protease inhibitor cocktail and lysozyme.
-
Sonicate the cells on ice to ensure complete lysis and shear DNA.
-
Centrifuge to pellet the inclusion bodies.
-
Wash the inclusion bodies multiple times with a wash buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.
3. Denaturation and Refolding:
-
Solubilize the washed inclusion bodies in a denaturation buffer (e.g., 6 M Guanidine HCl, 50 mM Tris-HCl, 150 mM NaCl, 10 mM DTT, pH 8.0).
-
Refold the protein by rapid dilution into a large volume of refolding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM TCEP, 100 µM ZnCl2, 10% glycerol, pH 8.0). The final protein concentration should be low (e.g., < 0.1 mg/mL) to minimize aggregation.
-
Gently stir the refolding solution at 4°C overnight.
4. Purification of Refolded Protein:
-
Concentrate the refolded protein solution using tangential flow filtration or a similar method.
-
Purify the refolded Zfp-29 using an appropriate chromatography method (e.g., ion-exchange, followed by size-exclusion chromatography).
Visualizations
Zfp-29 (Zfp296/ZKSCAN1) Signaling and Interaction Pathway
Zfp-29 and its orthologs are involved in transcriptional regulation through interactions with chromatin-modifying enzymes. The following diagram illustrates the known interactions of Zfp296 with key proteins involved in histone and DNA methylation, leading to the regulation of H3K9me3 and pluripotency gene expression[3][4][11].
Troubleshooting Workflow for Low Zfp-29 Yield
This flowchart provides a logical progression for troubleshooting low protein yield, starting from the initial expression check to final purification optimization.
References
- 1. ZKSCAN1 gene and its related circular RNA (circZKSCAN1) both inhibit hepatocellular carcinoma cell growth, migration, and invasion but through different signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ZKSCAN1 gene and its related circular RNA (circZKSCAN1) both inhibit hepatocellular carcinoma cell growth, migration, and invasion but through different signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Novel Role of Zfp296 in Mammalian Embryonic Genome Activation as an H3K9me3 Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zfp296 Is a Novel, Pluripotent-Specific Reprogramming Factor | PLOS One [journals.plos.org]
- 5. Purifying Properly Folded Cysteine-rich, Zinc Finger Containing Recombinant Proteins for Structural Drug Targeting Studies: the CH1 Domain of p300 as a Case Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Zinc-finger motifs expressed in E. coli and folded in vitro direct specific binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topic View - Instruct-ERIC [instruct-eric.org]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
dealing with non-specific bands for Zfp-29 antibody
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering non-specific bands when using a Zfp-29 antibody in their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing multiple bands in my Western Blot when using the Zfp-29 antibody. What are the common causes for this?
A1: Multiple bands can arise from several factors.[1][2][3] These include:
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Protein Isoforms or Post-Translational Modifications: The Zfp-29 protein may exist in different isoforms or be subject to modifications like phosphorylation or glycosylation, leading to bands at different molecular weights.[3]
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Protein Degradation: If samples are not handled properly, proteases can degrade the target protein, resulting in lower molecular weight bands.[4]
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Antibody Concentration: Using too high a concentration of the primary antibody can lead to non-specific binding to other proteins.[4][5][6]
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Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically to other proteins in the lysate.[1][2]
-
Insufficient Blocking: Inadequate blocking of the membrane can lead to non-specific antibody binding.[5][6]
Q2: Why is my background signal so high on my Western Blot for Zfp-29?
A2: High background can obscure your target band and is often caused by:
-
Inadequate Blocking: The blocking buffer may not be optimal for your sample type, or the blocking time may be insufficient.[6][7]
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Antibody Concentration: Both primary and secondary antibody concentrations might be too high.[6]
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Insufficient Washing: Washing steps may not be stringent enough to remove non-specifically bound antibodies.[4][6][8]
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Contaminated Buffers: Old or contaminated buffers can contribute to high background.[1]
-
Membrane Choice: PVDF membranes, while offering high sensitivity, can sometimes result in higher background compared to nitrocellulose.[6][9]
Q3: Can the cell line or tissue type I'm using affect the specificity of the Zfp-29 antibody?
A3: Yes, the biological context is crucial. High-passage number cell lines can have altered protein expression profiles.[4] It is recommended to use cell lines with known Zfp-29 expression levels. Verifying antibody performance in cell lines that endogenously express the target protein is a key validation step.[10]
Q4: How can I confirm that the band I am seeing is indeed Zfp-29?
A4: To validate the specificity of your antibody, you can perform several experiments:
-
Use a Positive and Negative Control: Include lysates from cells known to express Zfp-29 (positive control) and cells where Zfp-29 is absent or knocked down (negative control).[7][11]
-
Peptide Competition: Pre-incubate the antibody with the immunizing peptide. This should block the antibody from binding to the target protein on the blot, leading to the disappearance of the specific band.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate Zfp-29 expression. A specific antibody should show a corresponding decrease or loss of signal.[12][13]
Troubleshooting Guide for Non-Specific Bands
This guide provides a systematic approach to resolving issues with non-specific bands when using the Zfp-29 antibody.
Logical Workflow for Troubleshooting
References
- 1. youtube.com [youtube.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. youtube.com [youtube.com]
- 4. arp1.com [arp1.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. biossusa.com [biossusa.com]
- 7. youtube.com [youtube.com]
- 8. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 9. youtube.com [youtube.com]
- 10. blog.avivasysbio.com [blog.avivasysbio.com]
- 11. m.youtube.com [m.youtube.com]
- 12. google.com [google.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing Zfp-29 Plasmid Transfection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the low transfection efficiency of the Zfp-29 plasmid.
Troubleshooting Guide: Low Transfection Efficiency
Low transfection efficiency is a common hurdle in experiments involving plasmid delivery. This guide provides a systematic approach to identifying and resolving potential issues when working with the Zfp-29 plasmid.
Step 1: Assess Plasmid Quality and Integrity
The quality of your Zfp-29 plasmid DNA is paramount for successful transfection.
-
Purity: Ensure your plasmid preparation has an A260/A280 ratio of 1.8–2.0. Contaminants such as proteins, RNA, or endotoxins can significantly hinder transfection.[1][2] Endotoxins, in particular, are known to be toxic to many cell types and can drastically reduce cell viability and transfection efficiency.
-
Integrity: Verify the integrity of your plasmid by running it on an agarose gel. The majority of the DNA should be in the supercoiled form. A high percentage of nicked or linearized plasmid can lead to lower efficiency.[1]
Step 2: Optimize Cell Culture Conditions
The health and state of your target cells at the time of transfection are critical.
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Cell Health: Use cells that are in the logarithmic growth phase and have high viability (>90%).[3] Avoid using cells that have been passaged too many times, as this can lead to changes in cell behavior and reduced transfection efficiency.[4]
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Confluency: The optimal cell confluency for transfection is typically between 70-90% for adherent cells.[3][5] Overly confluent or sparse cultures can both lead to poor results.
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination. Mycoplasma can alter cellular processes and negatively impact transfection outcomes.[6]
Step 3: Refine Transfection Protocol
Careful optimization of the transfection protocol is often necessary to achieve high efficiency.
-
Transfection Reagent to DNA Ratio: The optimal ratio of transfection reagent to plasmid DNA is cell-type dependent. It is crucial to perform a titration experiment to determine the best ratio for your specific cells.[7]
-
DNA Concentration: The amount of Zfp-29 plasmid DNA used for transfection should be optimized. Too little DNA will result in low expression, while too much can be toxic to cells.[7]
-
Complex Formation: Allow sufficient time for the transfection reagent and plasmid DNA to form complexes. This is typically between 15-30 minutes at room temperature.[2] Use serum-free medium for complex formation, as serum components can interfere with the process.[2][4]
-
Incubation Time: The optimal incubation time of the transfection complexes with the cells can vary. A shorter incubation time may be necessary for sensitive cell lines to minimize toxicity.
Step 4: Consider Alternative Transfection Methods
If you continue to experience low efficiency with a standard lipid-based reagent, consider alternative methods.
-
Electroporation: This method uses an electrical pulse to create temporary pores in the cell membrane, allowing the plasmid to enter. Electroporation can be highly efficient, especially for difficult-to-transfect cells.[6][8]
-
Viral-Mediated Transduction: For very hard-to-transfect cells or for stable, long-term expression, viral vectors (e.g., lentivirus, adenovirus) can be a powerful alternative.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting low transfection efficiency of the Zfp-29 plasmid.
Caption: A flowchart for troubleshooting low Zfp-29 plasmid transfection efficiency.
Quantitative Data: Comparison of Transfection Reagents
The choice of transfection reagent can significantly impact efficiency. The following tables provide a comparative overview of different transfection reagents in commonly used cell lines.
Table 1: Transfection Efficiency of Commercial Reagents in HEK293 Cells
| Transfection Reagent | Average Transfection Efficiency (%) | Average Cell Viability (%) |
| Reagent 1 | ~25 | >90 |
| Reagent 2 | ~75 | >90 |
| Reagent 3 | ~50 | >90 |
| Reagent 4 | ~50 | >90 |
Data adapted from a comparative study in HEK293 cells. "Reagent" names are generalized from the source material.[9]
Table 2: Transfection Efficiency and Viability in Various Cell Lines
| Cell Line | Transfection Reagent | Relative Transfection Efficiency (RLU Max %) | Cell Viability (%) |
| HeLa | ViaFect™ | 100 | >80 |
| HeLa | Lipofectamine® 2000 | ~90 | <50 |
| K562 | Lipofectamine® 2000 | 100 | >80 |
| RAW 264.7 | Lipofectamine® 2000 | 100 | >80 |
RLU: Relative Light Units. Data is normalized to the reagent with the highest efficiency for each cell line.[10]
Experimental Protocols
Detailed Protocol for Lipid-Based Transfection (24-Well Plate Format)
This protocol is a general guideline and should be optimized for your specific cell type and Zfp-29 plasmid.
Materials:
-
Zfp-29 plasmid DNA (high purity, 1 µg/µL)
-
Lipid-based transfection reagent (e.g., Lipofectamine® LTX)
-
Serum-free medium (e.g., Opti-MEM®)
-
Complete growth medium with serum
-
24-well tissue culture plates
-
Adherent cells in logarithmic growth phase
Procedure:
-
Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.[5]
-
Preparation of DNA-Reagent Complexes:
-
In separate tubes, dilute the Zfp-29 plasmid DNA and the transfection reagent in serum-free medium. For a 24-well plate, a typical starting point is 0.5 µg of plasmid DNA in 25 µL of medium and 1-2 µL of transfection reagent in 25 µL of medium.
-
Combine the diluted DNA and diluted reagent. Mix gently by flicking the tube.
-
Incubate the mixture for 15-30 minutes at room temperature to allow for complex formation.[2]
-
-
Transfection:
-
Gently add the DNA-reagent complexes dropwise to the cells in each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation:
-
Return the plate to the incubator and culture for 24-48 hours.
-
-
Analysis:
-
After the incubation period, assess transfection efficiency. If your Zfp-29 plasmid includes a fluorescent reporter (e.g., GFP), you can visualize the cells under a fluorescence microscope. For quantitative analysis, you can perform qPCR to measure Zfp-29 mRNA levels or a Western blot to detect the Zfp-29 protein.
-
General Protocol for Electroporation
This protocol provides a general framework for electroporating your Zfp-29 plasmid into cells. Specific parameters (voltage, capacitance, pulse duration) must be optimized for your cell type.[8]
Materials:
-
Zfp-29 plasmid DNA (high purity)
-
Electroporation buffer
-
Electroporation cuvettes
-
Electroporator
-
Cells in suspension
-
Complete growth medium
Procedure:
-
Cell Preparation:
-
Harvest your cells and wash them with sterile PBS.
-
Resuspend the cells in cold electroporation buffer at the desired concentration (e.g., 1 x 10^6 cells/mL).
-
-
Electroporation:
-
Mix the cell suspension with the Zfp-29 plasmid DNA in an electroporation cuvette.
-
Place the cuvette in the electroporator and deliver the electrical pulse using your optimized settings.
-
-
Recovery:
-
Immediately after the pulse, add pre-warmed complete growth medium to the cuvette.
-
Gently transfer the cell suspension to a culture dish or flask.
-
-
Incubation and Analysis:
-
Incubate the cells for 24-48 hours and then analyze for Zfp-29 expression as described in the lipid-based transfection protocol.
-
Zfp-29 Signaling Pathway
While the specific signaling pathways directly regulated by Zfp-29 are not yet fully elucidated, as a zinc finger protein, it is likely to function as a transcription factor. Transcription factors bind to specific DNA sequences in the promoter or enhancer regions of target genes, thereby regulating their transcription.
The diagram below illustrates a generalized signaling pathway where a transcription factor like Zfp-29 could play a role.
Caption: A generalized signaling pathway involving a transcription factor like Zfp-29.
Frequently Asked Questions (FAQs)
Q1: My cells look unhealthy and are dying after transfection with the Zfp-29 plasmid. What could be the cause?
A1: Cell death post-transfection can be due to several factors:
-
Toxicity of the transfection reagent: Try reducing the amount of transfection reagent or the incubation time.
-
Toxicity of the Zfp-29 plasmid: High concentrations of plasmid DNA can be toxic. Perform a dose-response experiment to find the optimal DNA concentration.
-
Expression of a toxic gene product: If Zfp-29 overexpression is detrimental to the cells, you may see increased cell death.
-
Suboptimal cell conditions: Ensure your cells are healthy and not under stress before transfection.
Q2: I am not seeing any expression of my this compound, even though my control plasmid (e.g., GFP) works well. What should I do?
A2: This suggests an issue with the Zfp-29 plasmid itself or its expression:
-
Plasmid Integrity: Re-verify the sequence of your Zfp-29 plasmid to ensure the open reading frame is intact and there are no mutations.
-
Promoter Activity: Confirm that the promoter driving Zfp-29 expression is active in your cell line.
-
Detection Method: Ensure your antibody for Western blotting or primers for qPCR are specific and sensitive enough to detect Zfp-29.
-
Protein Localization: Zfp-29 is likely a nuclear protein. Ensure your cell lysis and protein extraction methods are appropriate for nuclear proteins.
Q3: Can I use serum in the medium during transfection?
A3: For many lipid-based transfection reagents, it is recommended to form the DNA-reagent complexes in a serum-free medium because serum proteins can interfere with complex formation.[2][4] However, some newer reagents are compatible with serum. Always refer to the manufacturer's protocol for your specific transfection reagent.
Q4: How does the size of the Zfp-29 plasmid affect transfection efficiency?
A4: Larger plasmids (typically >10 kb) can be more challenging to transfect efficiently than smaller plasmids. If your Zfp-29 plasmid is large, you may need to use a higher concentration of DNA and transfection reagent, or consider alternative methods like electroporation or viral delivery.[7]
Q5: How soon after transfection can I expect to see Zfp-29 expression?
A5: The timing of protein expression depends on several factors, including the cell type, the promoter driving expression, and the transfection method. Typically, for plasmid DNA, you can start to detect mRNA expression within a few hours and protein expression within 24-48 hours post-transfection.
References
- 1. genscript.com [genscript.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. thermofisher.com [thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Electroporation - Wikipedia [en.wikipedia.org]
- 9. Comparative Efficiency of Transfection Reagents in HEK293 Cells [aragen.com]
- 10. Choosing the Right Transfection Reagent for Optimal Efficiency [promega.com]
Technical Support Center: Minimizing Off-Target Effects of Zfp-29 Gene Silencing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during Zfp-29 gene silencing experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of RNA interference (RNAi)?
A1: Off-target effects are unintended biological consequences of introducing small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) into cells. These effects arise when the RNAi molecule modulates the expression of genes other than the intended target (e.g., Zfp-29). This can lead to misinterpretation of experimental results and confounding phenotypes.[1][2] The off-target expression profile is often unique for each siRNA, highlighting the sequence-specific nature of the phenomenon.[2]
Q2: What are the primary causes of siRNA-mediated off-target effects?
A2: There are two main mechanisms:
-
miRNA-like Off-Targeting: This is the most common cause. The "seed region" (nucleotides 2-8) of the siRNA guide strand can bind to partially complementary sequences, typically in the 3' untranslated regions (3' UTRs) of unintended messenger RNAs (mRNAs), leading to their translational repression or degradation.[1][3][4]
-
Passenger Strand Activity: The siRNA duplex consists of a guide strand and a passenger (sense) strand. While the guide strand is preferentially loaded into the RNA-Induced Silencing Complex (RISC), the passenger strand can also be loaded, albeit less efficiently, and direct silencing of its own set of off-targets.[1][5]
Q3: Why is minimizing off-target effects particularly important when studying a gene like Zfp-29?
A3: Zfp-29 (Zinc Finger Protein 29) belongs to the zinc finger protein family, which are often transcription factors involved in regulating the expression of numerous downstream genes.[6][7][8] For example, the related protein Zfp296 has been shown to be part of a pluripotent-specific transcriptional network and interacts with multiple proteins associated with histone and DNA methylation.[6] Silencing such a regulatory gene can have widespread effects, making it critical to distinguish the true on-target consequences from non-specific artifacts that could obscure the genuine function of Zfp-29.
Q4: How should I select appropriate negative controls for my Zfp-29 silencing experiment?
A4: A robust control strategy is essential. It should include:
-
Non-targeting or Scrambled siRNA: Use a validated siRNA sequence that does not correspond to any known gene in the target organism's genome. This control accounts for the effects of the transfection process and the presence of a generic siRNA molecule.
-
Multiple siRNAs per Target: Use at least two, and preferably four, distinct siRNAs that target different regions of the Zfp-29 mRNA.[9] A true on-target phenotype should be reproducible with most or all of these siRNAs, whereas off-target effects are typically unique to a single sequence.[2]
-
Rescue Experiment: The "gold standard" for validation involves re-introducing the Zfp-29 gene (via a plasmid) with silent mutations in the siRNA target site.[5] If the observed phenotype is reversed upon expression of this siRNA-resistant Zfp-29, it confirms the effect is on-target.[5]
Section 2: Troubleshooting Guide
Q: I am observing inconsistent phenotypes when using different siRNAs to target Zfp-29. What could be the cause?
A: This is a classic sign of off-target effects.[2] If only one or two of your four tested siRNAs produce a specific phenotype, it is highly likely that this phenotype is caused by the silencing of unintended genes unique to those particular siRNA sequences. A true on-target effect should be consistent across multiple siRNAs targeting the same gene.
A: Unanticipated gene expression changes often point to off-target activity or previously unknown functions of your target gene.
-
Verify with Multiple siRNAs: Confirm if these expression changes occur with other siRNAs targeting Zfp-29.
-
Bioinformatics Analysis: Use off-target prediction tools to check if the affected genes have sequences complementary to the seed region of your siRNA.[10]
-
Reduce siRNA Concentration: Lowering the siRNA concentration can significantly reduce off-target effects while maintaining on-target knockdown for potent siRNAs.[11][12]
-
Perform a Rescue Experiment: This will definitively distinguish between on-target and off-target effects.[5]
Q: My negative control siRNA is producing a biological effect. Why is this happening?
A: This indicates a problem with the control itself or the experimental system.
-
Control Sequence Issues: The "scrambled" control may have an unintended target. Verify its sequence with a BLAST search against the relevant transcriptome.
-
Innate Immune Response: High concentrations of any dsRNA, including control siRNAs, can trigger an innate immune response in some cell types. Try lowering the siRNA concentration.
-
Transfection Reagent Toxicity: The phenotype could be due to the delivery method. Include a "mock" transfection control (reagent only, no siRNA) to assess this.
Section 3: Key Strategies and Data for Minimizing Off-Target Effects
Optimizing your experimental design is the most effective way to ensure data specificity. Key strategies include careful siRNA design, concentration optimization, chemical modifications, and pooling.
Data Presentation: Comparison of Off-Target Reduction Strategies
| Strategy | Principle | Advantages | Disadvantages | Efficacy Data |
| Use Low Concentration | Off-target effects are concentration-dependent.[12] | Simple, cost-effective. | May reduce on-target knockdown efficiency for less potent siRNAs.[11] | Reducing concentration from 25 nM to 1 nM can significantly decrease the number of off-target transcripts.[11] |
| siRNA Pooling | Reduces the concentration of any single siRNA, averaging out sequence-specific off-target effects.[9][11] | Maintains strong on-target knockdown; reduces the off-target signature of individual siRNAs.[9] | Does not eliminate all off-target effects; low-complexity pools (3-4 siRNAs) may be less effective.[11] | High-complexity pools (>15 siRNAs) are required to eliminate strong off-target effects.[11] |
| Chemical Modification | Modifying the siRNA backbone (e.g., 2'-O-methylation at position 2 of the guide strand) disrupts seed region binding to off-targets.[1][4] | Can eliminate up to 80% of off-target activity; does not compromise on-target silencing.[4][9] | Increases the cost of siRNA synthesis. | 2'-O-methyl modification of the guide strand can decrease miRNA-like off-target effects and reduce immunogenicity.[1] |
| Optimized Design | Algorithms are used to select siRNA sequences that lack seed region matches to known 3' UTRs and have favorable thermodynamic properties for guide strand loading.[9][11] | Proactively avoids predictable off-targets. | Cannot predict all off-targets; effectiveness depends on the quality of genome annotation.[4] | Design filters can be applied to avoid features associated with off-targeting, such as multiple 3' UTR seed matches.[9] |
Data Presentation: Overview of Off-Target Detection Methods
| Method | Principle | Type | Key Advantage | Limitation |
| Whole Transcriptome Analysis (RNA-Seq/Microarray) | Measures changes in the abundance of all expressed mRNAs following siRNA treatment.[2] | Cell-based, unbiased | Provides a global view of all expression changes (on- and off-target). | Can be expensive; does not directly identify the off-target binding sites. |
| GUIDE-seq | Integration of a short double-stranded oligodeoxynucleotide (dsODN) tag at sites of DNA double-strand breaks (DSBs) induced by CRISPR/Cas9, which can be adapted for RNAi off-target validation.[10][13] | Cell-based, unbiased | Highly sensitive for detecting cleavage events. | Primarily designed for CRISPR; application to RNAi off-targets is less direct. |
| CIRCLE-seq | In vitro treatment of circularized genomic DNA with the nuclease/RNP complex, followed by sequencing of linearized circles to identify cleavage sites.[10][13] | In vitro, unbiased | Removes the complexity of the cellular environment; highly sensitive. | In vitro results may not perfectly reflect in vivo activity.[13] |
| DISCOVER-seq | Uses chromatin immunoprecipitation (ChIP) to pull down endogenous DNA repair proteins (e.g., MRE11) that are recruited to DSBs.[13][14] | Cell-based, unbiased | Detects off-target events in living organisms and tissues.[10][14] | Sensitivity may vary based on the efficiency of the ChIP. |
Section 4: Experimental Protocols
Protocol 1: General Workflow for an RNAi Experiment Targeting Zfp-29
-
Design & Synthesis: Design at least four siRNAs against Zfp-29 using a validated algorithm. Include a non-targeting control. For Zfp296, a previously published sequence is 5′-GAAGCGUCAACUCCAAACUTT-3′.[6]
-
Cell Culture: Plate cells at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Titration: Perform a dose-response experiment for your lead siRNA candidate (e.g., 0.5 nM, 1 nM, 5 nM, 10 nM) to determine the lowest concentration that achieves >70% knockdown of Zfp-29.
-
Transfection: Transfect cells with the optimized concentration of all individual Zfp-29 siRNAs and the non-targeting control. Include a mock-transfected control.
-
Incubation: Culture cells for 24-72 hours post-transfection to allow for mRNA and protein turnover. The optimal time should be determined empirically.
-
Harvest & Analysis: Harvest cells for downstream analysis.
-
On-Target Validation: Use qRT-PCR and/or Western blot to confirm Zfp-29 knockdown.
-
Phenotypic Analysis: Perform relevant functional assays.
-
Off-Target Validation: Analyze the expression of top predicted off-target genes via qRT-PCR or proceed with a global method like RNA-Seq.
-
Protocol 2: Validating Predicted Off-Target Effects via qRT-PCR
-
Predict Off-Targets: Use bioinformatics tools to generate a list of the top 5-10 potential off-target genes for your Zfp-29 siRNA.
-
Design Primers: Design and validate qPCR primers for these potential off-target genes and for Zfp-29. Use at least two validated housekeeping genes for normalization.
-
Prepare cDNA: Following the main RNAi protocol, extract total RNA from cells transfected with Zfp-29 siRNA and control siRNA. Synthesize cDNA.
-
Perform qPCR: Run quantitative real-time PCR for Zfp-29, the potential off-target genes, and housekeeping genes.
-
Analyze Data: Calculate the relative expression (e.g., using the ΔΔCt method) of each gene in the Zfp-29 siRNA-treated sample compared to the control. A significant change in an off-target candidate's expression suggests it is being affected.
Protocol 3: Conceptual Overview of GUIDE-seq for Off-Target Detection
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by sequencing) is a method to identify the sites of nuclease activity in the genome.[10][13]
-
Co-transfection: Cells are co-transfected with the nuclease components (e.g., Cas9 RNP) and a known dsODN tag.
-
Tag Integration: The dsODN tag is integrated into the genome at sites of double-strand breaks via the non-homologous end joining (NHEJ) repair pathway.[10]
-
Sequencing: Genomic DNA is extracted, fragmented, and subjected to library preparation that specifically amplifies the fragments containing the integrated dsODN tag.[13]
-
Mapping & Analysis: The resulting sequences are mapped back to the reference genome. The locations where the dsODN tag is found represent the on- and off-target cleavage sites.
Section 5: Visual Guides and Workflows
Caption: The RNAi pathway illustrating how a Zfp-29 siRNA can lead to both on-target silencing and off-target repression.
Caption: A structured workflow for designing and validating a Zfp-29 gene silencing experiment to minimize off-target effects.
Caption: A decision tree for troubleshooting unexpected results in Zfp-29 RNAi experiments to diagnose off-target effects.
References
- 1. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. Frontiers | Optimal choice of functional and off-target effect-reduced siRNAs for RNAi therapeutics [frontiersin.org]
- 4. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Comprehensive analyses of ZFP gene family and characterization of expression profiles during plant hormone response in cotton - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The zinc finger protein 3 of Arabidopsis thaliana regulates vegetative growth and root hair development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
- 10. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sitoolsbiotech.com [sitoolsbiotech.com]
- 12. researchgate.net [researchgate.net]
- 13. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 14. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]
Technical Support Center: Investigating Functional Redundancy of Zinc Finger Proteins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating functional redundancy among zinc finger (ZF) proteins.
Frequently Asked Questions (FAQs)
Q1: What is functional redundancy and why is it common among zinc finger proteins?
A1: Functional redundancy occurs when two or more genes perform the same function, such that the inactivation of one gene has little to no effect on the biological phenotype. This is common among zinc finger proteins, one of the largest families of transcription factors in eukaryotes, due to extensive gene duplication and the evolution of large families with similar DNA-binding domains.[1] For example, the human genome contains hundreds of C2H2 zinc finger protein genes, many of which are arranged in chromosomal clusters derived from tandem duplications.[1] This evolutionary history makes functional compensation, or redundancy, a significant challenge when studying their individual roles.
Q2: How can I identify potential functionally redundant zinc finger proteins?
A2: Identifying candidates for functional redundancy involves a combination of bioinformatic and experimental approaches:
-
Sequence Homology: Look for ZF proteins with high sequence similarity, particularly within the DNA-binding zinc finger domains.
-
Phylogenetic Analysis: Identify closely related family members that may have arisen from recent gene duplication events. The GATA family of zinc finger proteins is a classic example where members play overlapping roles in development.[1]
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Expression Profiling: Analyze RNA-seq or microarray data to find ZF proteins that are co-expressed in the same cell types or tissues and under similar conditions.
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Protein-Protein Interaction Data: Check databases for evidence of physical interactions, as redundant proteins may be part of the same regulatory complexes.
-
Literature Review: Many families of ZF proteins, such as Sp/KLF and Snail/Slug, are well-documented to have redundant members.
Q3: What are the primary limitations of single-gene knockout studies for ZF proteins?
A3: The main limitation is the high probability of functional compensation by a redundant paralog. If a single knockout (KO) produces no observable phenotype, it doesn't necessarily mean the gene is non-essential. A redundant ZF protein might upregulate its expression or activity to compensate for the loss of its counterpart, thereby masking the true function. This necessitates more complex experimental designs, such as double or triple knockouts.
Troubleshooting Guides
Issue 1: My single knockout of a zinc finger protein shows no phenotype.
-
Possible Cause: Functional redundancy from another ZF protein.
-
Troubleshooting Steps:
-
Identify Potential Paralogs: Use bioinformatics tools (e.g., BLAST, Ensembl) to find ZF proteins with high sequence similarity to your target.
-
Check for Compensatory Upregulation: Perform qRT-PCR or RNA-seq on your single KO cell line or animal model to see if any of the identified paralogs are upregulated compared to the wild-type.
-
Generate Double/Multiple Knockouts: The most definitive way to overcome redundancy is to simultaneously knock out multiple candidate genes. CRISPR-Cas9 technology is highly effective for this.[2]
-
Consider a Knockdown Approach: If generating multiple knockouts is not feasible, using RNAi (siRNA or shRNA) to simultaneously knockdown multiple ZF proteins can be an alternative strategy.
-
Issue 2: I'm having trouble distinguishing the binding sites of two highly similar ZF proteins in my ChIP-seq experiment.
-
Possible Cause: The antibodies used for ChIP may cross-react, or the proteins may genuinely bind to the same DNA sequences.
-
Troubleshooting Steps:
-
Validate Antibody Specificity: Perform western blots on single and double knockout cell lysates to ensure your antibody only recognizes the intended target.
-
Use Tagged Proteins: Engineer cell lines to express one of the ZF proteins with a unique epitope tag (e.g., HA, FLAG, V5). You can then perform ChIP using a highly specific anti-tag antibody.
-
Perform Differential Binding Analysis: Use bioinformatics tools like HOMER to compare ChIP-seq datasets from different conditions.[3] This can help identify sites that are uniquely bound by one factor versus those that are co-occupied.
-
Motif Analysis: Analyze the DNA sequences under the ChIP-seq peaks. Even if two ZF proteins bind similar regions, there may be subtle differences in their preferred binding motifs that can be computationally identified.[3]
-
Issue 3: My CRISPR-mediated double knockout of two ZF proteins is lethal to the cells.
-
Possible Cause: The two proteins are redundantly essential for cell viability.
-
Troubleshooting Steps:
-
Use an Inducible System: Create a conditional double knockout system (e.g., using a doxycycline-inducible Cas9 or sgRNA). This allows you to grow the cells to a sufficient number before inducing the knockout and observing the immediate effects.
-
Perform Rescue Experiments: After inducing the knockout, re-introduce one of the ZF proteins via a plasmid or viral vector to confirm that the lethality is specifically due to the loss of these genes.
-
Study Downstream Effects: Before the cells die, harvest them at various time points after knockout induction to perform RNA-seq or proteomics. This can help you understand the critical downstream pathways regulated by these ZF proteins.
-
Experimental Protocols
Protocol 1: Generation of Double Knockout Cell Lines using CRISPR-Cas9
This protocol provides a streamlined workflow for creating double knockouts to study functional redundancy.
-
sgRNA Design and Selection:
-
Design 2-3 single guide RNAs (sgRNAs) targeting an early exon of each zinc finger gene using a design tool (e.g., CHOPCHOP, CRISPOR).[4]
-
Select sgRNAs with high predicted on-target efficiency and low off-target scores.
-
-
Vector Cloning:
-
Clone the selected sgRNAs into a Cas9 expression vector. For double knockouts, it is efficient to use a vector system that allows for the simultaneous expression of two different sgRNAs.[2]
-
-
Cell Transfection:
-
Transfect the plasmid(s) containing Cas9 and the sgRNAs into your target cell line using a suitable method (e.g., lipofection, electroporation).
-
-
Selection and Clonal Isolation:
-
If your vector contains a selection marker (e.g., puromycin resistance), apply the selection agent 24-48 hours post-transfection.
-
After selection, dilute the cells to a single-cell concentration and plate them to grow individual colonies.
-
-
Validation:
-
Expand individual clones and extract genomic DNA.
-
Screen for mutations at the target sites using PCR followed by Sanger sequencing or a T7 Endonuclease I (T7E1) assay.[4]
-
Confirm the absence of protein expression for both ZF proteins via western blot.
-
Protocol 2: Chromatin Immunoprecipitation sequencing (ChIP-seq)
This protocol outlines the key steps for identifying the genomic binding sites of a specific zinc finger protein.[5]
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.[6]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the zinc finger protein of interest. Use antibody-coupled magnetic beads to pull down the protein-DNA complexes.[5]
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Bioinformatic Analysis:
-
Align the sequencing reads to a reference genome.
-
Use a peak-calling algorithm (e.g., MACS2) to identify regions of the genome that are enriched for binding.[7]
-
Perform motif analysis to identify the DNA binding sequence of the transcription factor.
-
Data Presentation
Table 1: Example Quantitative Data Summary for Redundant Zinc Finger Proteins
This table summarizes hypothetical data from experiments investigating two redundant ZF proteins, ZNF-A and ZNF-B.
| Experimental Assay | Wild-Type | ZNF-A KO | ZNF-B KO | Double KO |
| Relative mRNA Expression of Target Gene X | 1.0 | 0.85 | 0.90 | 0.15 |
| Relative mRNA Expression of ZNF-A | 1.0 | 0.0 | 1.1 | 0.0 |
| Relative mRNA Expression of ZNF-B | 1.0 | 1.8 | 0.0 | 0.0 |
| Cell Proliferation Rate (relative to WT) | 1.0 | 0.95 | 0.98 | 0.40 |
| ChIP-seq Peak Count at Target Gene X Promoter (ZNF-A) | 150 | N/A | 160 | N/A |
| ChIP-seq Peak Count at Target Gene X Promoter (ZNF-B) | 120 | 210 | N/A | N/A |
Visualizations
Caption: Workflow for investigating functional redundancy after a null phenotype in a single knockout.
Caption: Two redundant zinc finger proteins (A and B) co-regulating a common target gene.
Caption: A simplified experimental workflow for Chromatin Immunoprecipitation (ChIP-seq).
References
Validation & Comparative
A Researcher's Guide to Validating Zfp-29 ChIP-seq Targets
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to validate Chromatin Immunoprecipitation sequencing (ChIP-seq) targets of the Zinc Finger Protein 29 (Zfp-29). Zfp-29, also known as Zfp296, is a crucial transcription factor involved in maintaining the pluripotency of embryonic stem cells (ESCs) by activating key regulatory genes like Oct4 and Nanog. Given its significant role in development and potential as a therapeutic target, rigorous validation of its genomic binding sites identified through ChIP-seq is paramount.
This guide details and compares several widely-used validation techniques: Chromatin Immunoprecipitation followed by quantitative Polymerase Chain Reaction (ChIP-qPCR), functional validation through knockdown or knockout followed by RNA-sequencing, direct target validation using Luciferase Reporter Assays, investigation of protein-protein interactions via Co-Immunoprecipitation, and in silico validation through Motif Analysis. Each section provides an overview of the method, a detailed experimental protocol, a summary of expected quantitative outcomes in tabular format, and a logical workflow diagram.
Chromatin Immunoprecipitation-quantitative Polymerase Chain Reaction (ChIP-qPCR)
ChIP-qPCR is a direct and quantitative method to validate the enrichment of a specific genomic region in a ChIP experiment. It involves performing qPCR on the immunoprecipitated DNA to measure the abundance of putative Zfp-29 binding sites identified from ChIP-seq peaks. This method is considered a gold standard for confirming the binding of a transcription factor to a specific locus.
Quantitative Data Summary
| Target Gene | Fold Enrichment (vs. IgG) | Cell Type | Reference |
| Dnmt3a | ~4.5 | Mouse ESCs | [1] |
| Dnmt3b | ~3.5 | Mouse ESCs | [1] |
| Dnmt3l | ~2.5 | Mouse ESCs | [1] |
| Negative Control Region | ~1.0 | Mouse ESCs | [1] |
Experimental Protocol
-
Chromatin Immunoprecipitation: Perform ChIP using a validated anti-Zfp-29 antibody and a negative control (e.g., non-specific IgG) in the cell type of interest (e.g., mouse embryonic stem cells).
-
DNA Purification: Purify the DNA from the immunoprecipitated complexes and the input control.
-
Primer Design: Design qPCR primers flanking the putative Zfp-29 binding sites within the target gene promoters as identified by ChIP-seq. Also, design primers for a negative control region where no Zfp-29 binding is expected.
-
Quantitative PCR: Perform qPCR using the purified DNA from the Zfp-29 ChIP, IgG ChIP, and input samples.
-
Data Analysis: Calculate the percent input for each sample and then determine the fold enrichment of the Zfp-29 ChIP over the IgG control. A significant fold enrichment indicates a true binding event.
Workflow Diagram
Caption: Workflow for ChIP-qPCR validation of Zfp-29 targets.
RNA-Sequencing following Knockdown/Knockout
This functional genomics approach validates Zfp-29 targets by assessing the impact of its absence on the transcriptome. By depleting Zfp-29 using techniques like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout, researchers can identify genes whose expression is significantly altered. Downregulation of a gene upon Zfp-29 depletion suggests it is a direct or indirect target of Zfp-29's activating function, while upregulation points to a repressive role.
Quantitative Data Summary
| Gene | Log2 Fold Change (KO vs. WT) | Cell Type | Reference |
| 2C-upregulated genes | Increased | Mouse ESCs | [2] |
| 2C-downregulated genes | Decreased | Mouse ESCs | [2] |
Experimental Protocol
-
Zfp-29 Depletion: Knockdown or knockout Zfp-29 expression in the chosen cell line using appropriate methods (e.g., shRNA, CRISPR-Cas9). Include a non-targeting control.
-
RNA Extraction: Isolate total RNA from both the Zfp-29 depleted and control cells.
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves rRNA depletion or poly(A) selection, followed by cDNA synthesis and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes with statistically significant changes in expression between the Zfp-29 depleted and control samples.
Workflow Diagram
Caption: Workflow for RNA-seq validation of Zfp-29 functional targets.
Luciferase Reporter Assay
This in vitro assay directly tests the regulatory effect of Zfp-29 on a putative target promoter or enhancer. The genomic region of interest is cloned upstream of a luciferase reporter gene. Co-transfection of this reporter construct with a Zfp-29 expression vector into a suitable cell line will result in a change in luciferase activity if Zfp-29 directly regulates the cloned element.
Quantitative Data Summary
| Reporter Construct | Fold Change in Luciferase Activity (with Zfp-29) | Cell Type | Reference |
| Zfp281 3'UTR | ~0.5 (with miR-1) | HEK293 | [3][4] |
| Mutated Zfp281 3'UTR | No significant change (with miR-1) | HEK293 | [3][4] |
Note: The provided data is for a related protein, Zfp281, and demonstrates the principle of using luciferase assays to validate regulatory interactions. Similar assays can be designed for Zfp-29 and its direct target promoters.
Experimental Protocol
-
Construct Design: Clone the putative Zfp-29 binding region (promoter or enhancer) from a target gene into a luciferase reporter vector. Create a mutated version of the binding site as a negative control.
-
Expression Vector: Obtain or create a mammalian expression vector encoding Zfp-29. An empty vector will serve as a control.
-
Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with the luciferase reporter construct, a Zfp-29 expression vector (or empty vector), and a control reporter vector (e.g., Renilla luciferase for normalization).
-
Cell Lysis and Assay: After 24-48 hours, lyse the cells and measure the activity of both luciferases using a luminometer.
-
Data Analysis: Normalize the experimental luciferase activity to the control luciferase activity. A significant increase or decrease in the normalized luciferase activity in the presence of Zfp-29 compared to the empty vector control indicates direct regulation.
Workflow Diagram
Caption: Workflow for Luciferase Reporter Assay validation.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions. In the context of validating Zfp-29 ChIP-seq targets, this method can be used to determine if Zfp-29 is part of a larger transcriptional complex at its binding sites. By pulling down Zfp-29, interacting proteins can be co-precipitated and identified by Western blotting. This can provide mechanistic insights into how Zfp-29 regulates its target genes.
Experimental Protocol
-
Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an anti-Zfp-29 antibody to form an antibody-protein complex. A non-specific IgG should be used as a negative control.
-
Complex Capture: Add protein A/G beads to the lysate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against suspected interacting partners.
Workflow Diagram
Caption: Workflow for Co-Immunoprecipitation to identify Zfp-29 interactors.
Motif Analysis
Motif analysis is an in silico method to validate ChIP-seq data by identifying enriched DNA sequence motifs within the peak regions. The presence of a consensus binding motif for Zfp-29 within the ChIP-seq peaks provides strong evidence that the immunoprecipitation was successful and that Zfp-29 is directly binding to these genomic locations.
Quantitative Data Summary
| Motif | p-value of Enrichment | Percentage of Peaks with Motif | Tool | Reference |
| G-rich motif | < 1e-5 | >80% | HOMER | [1] |
Experimental Protocol
-
Peak Calling: Identify significant Zfp-29 binding peaks from the ChIP-seq data using a peak calling algorithm like MACS2.
-
Sequence Extraction: Extract the DNA sequences underlying the identified peaks.
-
Motif Discovery: Use a motif discovery tool such as HOMER or MEME-ChIP to identify overrepresented sequence motifs within the peak sequences.
-
Motif Comparison: Compare the discovered motifs to known transcription factor binding motifs in databases like JASPAR or TRANSFAC to confirm the identity of the Zfp-29 binding motif.
Workflow Diagram
Caption: Workflow for in silico Motif Analysis of Zfp-29 ChIP-seq data.
Conclusion
Validating ChIP-seq data is a critical step in ensuring the biological relevance of the identified transcription factor binding sites. For a key pluripotency factor like Zfp-29, a multi-pronged approach to validation is highly recommended. ChIP-qPCR provides direct confirmation of binding to specific loci. RNA-sequencing following Zfp-29 perturbation offers functional validation by linking binding to gene regulation. Luciferase reporter assays can definitively demonstrate the direct regulatory activity of Zfp-29 on a specific genomic element. Co-immunoprecipitation helps to elucidate the protein complexes through which Zfp-29 functions. Finally, motif analysis provides essential in silico evidence for direct DNA binding. By combining these methodologies, researchers can build a robust and comprehensive understanding of the genomic targets and regulatory functions of Zfp-29.
References
- 1. ZFP281 controls transcriptional and epigenetic changes promoting mouse pluripotent state transitions via DNMT3 and TET1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zfp281 Inhibits the Pluripotent-to-Totipotent State Transition in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ZNF281/Zfp281 is a target of miR‐1 and counteracts muscle differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Functional Comparison of Zfp29 (ZFF29) and Zfp42 (Rex1): Navigating Pluripotency and Lineage Commitment
For researchers, scientists, and drug development professionals, understanding the nuanced roles of zinc finger proteins (ZFPs) in cellular differentiation is paramount. This guide provides a detailed functional comparison of two such proteins: Zfp29, also known as Zinc Finger Protein of Human Fetal Liver Erythroid Cells 29 (ZFF29), and Zfp42, more commonly known as Rex1. While both are critical nuclear proteins, their functions diverge significantly, with Zfp42 acting as a key guardian of pluripotency and Zfp29 emerging as a regulator of lineage-specific differentiation, particularly in erythropoiesis.
This comprehensive analysis synthesizes available experimental data to illuminate their distinct and potentially overlapping roles in embryonic stem cells (ESCs) and during development.
Core Functional Distinction: Pluripotency vs. Differentiation
The primary functional difference between Zfp42 (Rex1) and Zfp29 (ZFF29) lies in their opposing roles in the maintenance of pluripotency versus the promotion of differentiation. Zfp42/Rex1 is a well-established marker and active regulator of the undifferentiated state in embryonic stem cells.[1] Its expression is tightly linked to the core pluripotency network and is rapidly downregulated upon the initiation of differentiation.[1][2][3] In stark contrast, Zfp29/ZFF29 has been identified as a transcriptional activator involved in the specific lineage commitment of erythroid cells, the precursors to red blood cells.
Comparative Data Summary
To facilitate a clear understanding of their distinct molecular functions, the following tables summarize key quantitative data for Zfp29 (ZFF29) and Zfp42 (Rex1).
| Feature | Zfp29 (ZFF29) | Zfp42 (Rex1) |
| Primary Function | Transcriptional activation in erythropoiesis | Maintenance of pluripotency, repression of differentiation |
| Cellular Localization | Nucleus | Nucleus, Cytoplasm |
| Expression Profile | High in fetal liver erythroid cells, adult bone marrow, and ovary | High in undifferentiated embryonic stem cells, inner cell mass of the blastocyst; downregulated upon differentiation[1][2][3] |
| Known Isoforms | ZFF29a, ZFF29b (ZFF29b is a transcriptional activator) | Not well characterized |
| Effect of Knockout/Knockdown | Likely impairs erythroid differentiation (based on function) | Enhanced expression of ectoderm, mesoderm, and endoderm markers upon differentiation; can be dispensable for self-renewal in some contexts |
Table 1: General Functional Comparison of Zfp29 (ZFF29) and Zfp42 (Rex1)
| Interacting Partner | Zfp29 (ZFF29) | Zfp42 (Rex1) |
| Core Pluripotency Factors (e.g., Nanog, Oct4, Sox2) | No reported interaction | Yes, part of the core pluripotency network. Nanog and Sox2 activate the Rex1 promoter.[1] |
| RNF12/RLIM | No reported interaction | Yes, RNF12 is an E3 ubiquitin ligase that targets Rex1 for degradation.[4] |
| YAP1 | No reported interaction | ZFP982, which interacts with YAP1, binds near the Zfp42 gene. |
Table 2: Known Protein-Protein Interactions
| Gene Target Category | Zfp29 (ZFF29) | Zfp42 (Rex1) |
| Erythroid-specific genes | Activates erythroid gene promoters | Generally represses differentiation-associated genes |
| Pluripotency-associated genes (e.g., Nanog, Dppa3) | No direct regulation reported | Itself a target of the pluripotency network; its knockout affects the expression of other pluripotency and differentiation markers[2] |
Table 3: Regulation of Target Genes
Signaling Pathways and Regulatory Networks
The distinct roles of Zfp29 and Zfp42 are reflected in the signaling pathways they participate in. Zfp42 is deeply integrated into the core transcriptional network that maintains pluripotency, while Zfp29 appears to function downstream in a lineage-specific pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols used to elucidate the functions of Zfp29 and Zfp42.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This technique is used to identify the genomic regions where a transcription factor binds.
Protocol Summary:
-
Cross-linking: Cells are treated with formaldehyde to create covalent bonds between proteins and DNA that are in close proximity.
-
Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments, typically by sonication.
-
Immunoprecipitation: An antibody specific to the target protein (e.g., Zfp42) is used to selectively pull down the protein-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified from the protein.
-
Sequencing and Analysis: The purified DNA fragments are sequenced, and the reads are mapped to the genome to identify the binding sites of the transcription factor.
Co-Immunoprecipitation (Co-IP)
Co-IP is employed to identify protein-protein interactions.[5][6][7][8][9]
Protocol Summary:
-
Cell Lysis: Cells are lysed using a non-denaturing buffer to maintain protein-protein interactions.
-
Immunoprecipitation: An antibody targeting the "bait" protein (e.g., Zfp42) is added to the cell lysate and allowed to bind.
-
Complex Capture: Protein A/G beads are used to capture the antibody-bait protein complex.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Analysis: The "prey" proteins that are interacting with the bait protein are eluted and identified, typically by Western blotting or mass spectrometry.
Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of a promoter in response to a transcription factor.[10][11][12]
Protocol Summary:
-
Construct Preparation: A reporter plasmid is created containing the promoter of a target gene (e.g., an erythroid-specific gene for Zfp29) upstream of a luciferase gene.
-
Transfection: The reporter plasmid is transfected into cells, along with a plasmid expressing the transcription factor of interest (e.g., Zfp29).
-
Cell Culture and Lysis: The cells are cultured to allow for gene expression and then lysed.
-
Luciferase Assay: A substrate for the luciferase enzyme is added to the cell lysate, and the resulting luminescence is measured. The intensity of the light is proportional to the transcriptional activity of the promoter.
Conclusion
References
- 1. Rex1 - Wikipedia [en.wikipedia.org]
- 2. ANALYSIS OF REX1 (ZFP42) FUNCTION IN EMBRYONIC STEM CELL DIFFERENTIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.eur.nl [pure.eur.nl]
- 5. Mastering Co-Immunoprecipitation Protocols Using Magnetic Beads: A Step-by-Step Guide - nanomicronspheres [nanomicronspheres.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Co-IP Bait and Prey, and other applications of Immunoprecipitation (IP) | Cell Signaling Technology [cellsignal.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
A Comparative Guide to ZFP-29 (ZBTB1) Paralogs and Orthologs for Researchers
For researchers, scientists, and drug development professionals, understanding the relationships and functions of ZFP-29, more commonly known as Zinc Finger and BTB Domain Containing 1 (ZBTB1), and its homologs is crucial for advancing targeted therapies and deepening insights into developmental and disease processes. This guide provides a comprehensive comparison of ZBTB1's paralogs and orthologs across different species, supported by experimental data and detailed protocols.
ZBTB1 is a transcriptional repressor that plays a pivotal role in the development and differentiation of lymphocytes. Its dysregulation has been implicated in various diseases, making its homologs attractive targets for further investigation. This guide will delve into the sequence conservation, expression profiles, and functional distinctions between ZBTB1 and its key paralog in humans, ZBTB18, as well as its orthologs in commonly studied model organisms.
Comparative Analysis of ZBTB1 and its Homologs
To facilitate a clear understanding of the relationships between ZBTB1 and its homologs, the following tables summarize key quantitative data.
Table 1: Paralog Comparison - Human ZBTB1 vs. Human ZBTB18
| Feature | ZBTB1 (Human) | ZBTB18 (Human) | Data Source |
| Aliases | ZFP-29, ZNF909 | TAZ-1, RP58, ZNF238 | GeneCards[1] |
| Protein Length | 713 amino acids | 522 amino acids | UniProt |
| Sequence Identity | N/A | 37% (with ZBTB1) | Alliance of Genome Resources[2] |
| Key Functions | Lymphocyte development, transcriptional repression | Neuronal development, transcriptional repression | GeneCards[1] |
Table 2: Ortholog Comparison - ZBTB1 Across Species
| Species | Gene Symbol | Protein Length | Sequence Identity to Human ZBTB1 | Data Source |
| Mus musculus (Mouse) | Zbtb1 | 713 amino acids | 92% | NCBI, MGI[3] |
| Danio rerio (Zebrafish) | zbtb1 | 688 amino acids | 65% | UniProt[4] |
| Takifugu rubripes (Torafugu) | zbtb1 | 691 amino acids | Not readily available | NCBI[5] |
Table 3: Tissue-Specific Expression of Human ZBTB1 and ZBTB18 (Median TPM)
| Tissue | ZBTB1 Expression (Median TPM) | ZBTB18 Expression (Median TPM) | Data Source |
| Brain | 5.6 | 25.1 | GTEx Portal[6][7][8][9] |
| Whole Blood | 12.8 | 1.2 | GTEx Portal[6][7][8][9] |
| Spleen | 10.5 | 0.9 | GTEx Portal[6][7][8][9] |
| Testis | 15.2 | 3.1 | GTEx Portal[6][7][8][9] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. Below are protocols for key experiments used in the identification and characterization of ZBTB1 and its homologs.
Protocol 1: Identification of Orthologs and Paralogs using Phylogenetic Analysis
This protocol outlines the steps for constructing a phylogenetic tree to infer evolutionary relationships.
-
Sequence Retrieval: Obtain the protein sequences of ZBTB1 and its potential homologs from databases such as NCBI GenBank or UniProt.
-
Multiple Sequence Alignment (MSA): Align the retrieved sequences using software like ClustalW or MUSCLE. This step is crucial for identifying conserved regions.
-
Phylogenetic Tree Construction: Use a program like MEGA (Molecular Evolutionary Genetics Analysis) to construct the phylogenetic tree. The Neighbor-Joining or Maximum Likelihood methods are commonly used.
-
Tree Visualization and Interpretation: Visualize the generated tree. Genes that cluster together are more closely related. Orthologs are genes in different species that originated from a common ancestral gene, while paralogs are genes within the same species that arose from a duplication event.
Protocol 2: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Target Gene Identification
This protocol is used to identify the genomic binding sites of a transcription factor like ZBTB1.
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Use an antibody specific to ZBTB1 to immunoprecipitate the protein-DNA complexes.
-
DNA Purification: Reverse the cross-links and purify the DNA fragments.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of enrichment, which represent the binding sites of ZBTB1.
Protocol 3: RNA-Sequencing (RNA-seq) for Gene Expression Profiling
This protocol is used to compare the transcriptomes of different cell types or conditions to understand the functional consequences of ZBTB1 activity.
-
RNA Extraction: Isolate total RNA from the cells or tissues of interest.
-
Library Preparation: Convert the RNA to cDNA and prepare a sequencing library. This typically involves fragmentation, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared library on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome or transcriptome and quantify the expression level of each gene. Differential expression analysis can then be performed to identify genes that are up- or down-regulated in response to ZBTB1.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is critical for comprehension and communication. The following diagrams, generated using the DOT language, illustrate key signaling pathways involving ZBTB1 and the workflows of the experimental protocols described above.
This guide provides a foundational resource for researchers investigating ZBTB1 and its homologs. The comparative data, detailed protocols, and pathway diagrams are intended to facilitate experimental design and data interpretation, ultimately contributing to a deeper understanding of the ZBTB family of transcription factors and their roles in health and disease.
References
- 1. genecards.org [genecards.org]
- 2. alliancegenome.org [alliancegenome.org]
- 3. Zbtb1 zinc finger and BTB domain containing 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. zbtb1 zinc finger and BTB domain containing 1 [Takifugu rubripes (torafugu)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. GTEx Portal: Retrieving GTEx Gene Expression Data via API | Broad Institute [broadinstitute.org]
- 8. google.com [google.com]
- 9. GTEX Portal: Downloading Open Access Files from the GTEx Portal | Broad Institute [broadinstitute.org]
Unveiling the Molecular Tango: A Comparative Guide to Studying the Zfp296-NuRD Interaction
For researchers, scientists, and drug development professionals, understanding the intricate dance between transcription factors and chromatin remodeling complexes is paramount to deciphering gene regulation in health and disease. This guide provides a comprehensive comparison of methodologies to investigate the interaction between the Zinc Finger Protein 296 (Zfp296) and the Nucleosome Remodeling and Deacetylase (NuRD) complex, a crucial partnership in maintaining embryonic stem cell pluripotency.
Recent studies have identified Zfp296 as a key interactor of the NuRD complex, influencing its genomic localization and function.[1][2][3][4] The NuRD complex itself is a multi-protein machine that plays a vital role in transcriptional repression by coupling ATP-dependent chromatin remodeling with histone deacetylation.[5] This guide will delve into the experimental approaches used to characterize the Zfp296-NuRD interaction, presenting supporting data and detailed protocols to aid in experimental design and execution.
Quantitative Analysis of the Zfp296-NuRD Interactome
Co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS) has been instrumental in identifying the subunits of the NuRD complex that associate with Zfp296. Below is a summary of proteins identified in a Zfp296 pull-down experiment in mouse embryonic stem cells (mESCs).
Table 1: NuRD Complex Subunits Identified in Zfp296 Co-Immunoprecipitation/Mass Spectrometry
| NuRD Subunit | Function in Complex | Interacting Partner of Zfp296 | Reference |
| Chromatin Remodeling Module | |||
| CHD4 | ATPase/translocase, core enzymatic subunit | Yes | [1][2] |
| MBD3 | Binds to methylated DNA (in some contexts), scaffold | Yes | [1][2] |
| GATAD2A/B | Transcriptional repression, scaffold | Yes | [1][2] |
| Deacetylase Module | |||
| HDAC2 | Histone deacetylase, core enzymatic subunit | Yes | [1][2] |
| MTA1/2 | Scaffold, facilitates complex assembly | Yes | [1][2] |
| RBBP4/7 | Histone binding, scaffold | Yes | [1][2] |
Comparative Analysis of Genomic Co-occupancy
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) reveals the genomic locations where Zfp296 and NuRD components co-localize, providing insights into their collaborative role in gene regulation.
Table 2: Comparison of Zfp296 and NuRD Genomic Binding Characteristics
| Feature | Zfp296 | NuRD Complex (CHD4) | Overlap | Reference |
| Genomic Distribution | Predominantly at transcription start sites (TSS) | Promoters and enhancers | Significant overlap at Zfp296 target genes | [2][4] |
| Effect of Zfp296 Knockout | Loss of Zfp296 binding | Decreased NuRD binding at Zfp296 target sites | - | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and extension of these findings. Below are protocols for Co-IP/MS and ChIP-seq tailored for studying the Zfp296-NuRD interaction in mouse embryonic stem cells.
Protocol 1: Co-Immunoprecipitation and Mass Spectrometry (Co-IP/MS)
This protocol outlines the steps for immunoprecipitating endogenous Zfp296 and identifying interacting NuRD components via mass spectrometry.
1. Cell Culture and Lysis:
-
Culture mouse embryonic stem cells (e.g., E14) under standard conditions.
-
Harvest approximately 1-5 x 10^8 cells.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the pre-cleared supernatant.
-
Incubate the pre-cleared lysate with an anti-Zfp296 antibody or an isotype control IgG overnight at 4°C on a rotator.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with lysis buffer.
3. Elution and Sample Preparation for Mass Spectrometry:
-
Elute the protein complexes from the beads using an appropriate elution buffer (e.g., glycine-HCl, pH 2.5 or by boiling in SDS-PAGE sample buffer).
-
Neutralize the eluate if using a low pH elution buffer.
-
Perform in-gel or in-solution trypsin digestion of the eluted proteins.
-
Desalt the resulting peptides using C18 spin columns.
4. Mass Spectrometry Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
Identify proteins using a database search algorithm (e.g., Mascot, Sequest) against a mouse protein database.
-
Perform quantitative analysis (e.g., label-free quantification) to determine the enrichment of NuRD subunits in the Zfp296 IP compared to the control IgG IP.[6]
Protocol 2: Chromatin Immunoprecipitation and Sequencing (ChIP-seq)
This protocol describes the procedure for identifying the genomic regions co-occupied by Zfp296 and NuRD complex subunits.[7][8][9]
1. Cell Crosslinking and Chromatin Preparation:
-
Crosslink mESCs with 1% formaldehyde for 10 minutes at room temperature.
-
Quench the crosslinking reaction with glycine.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells to isolate nuclei.
-
Sonify the chromatin to obtain DNA fragments in the range of 200-500 bp.
-
Centrifuge to remove insoluble debris.
2. Immunoprecipitation:
-
Dilute the sheared chromatin in ChIP dilution buffer.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with an antibody against Zfp296, a NuRD subunit (e.g., CHD4), or an IgG control overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours.
-
Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers.
3. Elution and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
4. Library Preparation and Sequencing:
-
Prepare a sequencing library from the immunoprecipitated DNA.
-
Perform high-throughput sequencing.
5. Data Analysis:
-
Align the sequencing reads to the mouse reference genome.
-
Perform peak calling to identify regions of enrichment for Zfp296 and the NuRD subunit.
-
Analyze the overlap between Zfp296 and NuRD binding sites.
-
Perform motif analysis to identify DNA sequences enriched in the binding sites.
-
Correlate binding events with gene expression data to infer functional consequences.[10]
Visualizing the Workflow and Interactions
To better illustrate the experimental processes and the molecular relationship between Zfp296 and the NuRD complex, the following diagrams are provided.
Caption: Workflow for Co-Immunoprecipitation Mass Spectrometry.
Caption: Workflow for Chromatin Immunoprecipitation Sequencing.
Caption: Zfp296 Interaction with NuRD Complex Subunits.
References
- 1. researchgate.net [researchgate.net]
- 2. Zfp296 knockout enhances chromatin accessibility and induces a unique state of pluripotency in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 4. researchgate.net [researchgate.net]
- 5. Structure and function insights into the NuRD chromatin remodeling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. ChIP-seq guidelines and practices of the ENCODE and modENCODE consortia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ChIP-seq data processing tutorial — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]
A Researcher's Guide to Confirming Zfp-29 Protein-Protein Interactions In Vivo
For researchers, scientists, and drug development professionals investigating the intricate cellular roles of Zinc Finger Protein 29 (Zfp-29), confirming its protein-protein interactions (PPIs) within a living system is a critical step. This guide provides a comparative overview of key in vivo techniques, complete with experimental protocols and representative data, to empower the robust validation of Zfp-29's interaction network.
While specific published data on the in vivo validation of Zfp-29 interactions are limited, this guide draws upon established methodologies and data from studies on other zinc-finger proteins and transcription factors, offering a robust framework for designing and executing your experiments.
Comparison of In Vivo Protein-Protein Interaction Confirmation Methods
Choosing the right method to confirm a putative Zfp-29 interaction depends on various factors, including the nature of the interaction, the desired level of spatial and temporal resolution, and the available resources. The following table provides a high-level comparison of four powerful in vivo techniques.
| Method | Principle | Strengths | Limitations | Quantitative Data Type |
| Co-Immunoprecipitation (Co-IP) | An antibody targets Zfp-29 (the "bait"), pulling it out of a cell lysate along with any interacting proteins (the "prey"), which are then identified by Western blot or mass spectrometry.[1][2][3] | Relatively straightforward, can identify unknown interactors, and validates interactions with endogenous proteins.[4] | Prone to false positives due to non-specific binding, may not capture transient or weak interactions, and provides no spatial information within the cell.[5] | Semi-quantitative (e.g., band intensity on a Western blot) or quantitative (e.g., spectral counts in mass spectrometry).[6] |
| Förster Resonance Energy Transfer (FRET) | Two proteins of interest are tagged with different fluorescent proteins (a donor and an acceptor). If the proteins interact, the donor fluorophore can transfer energy to the acceptor, resulting in a detectable change in fluorescence.[7] | Provides high spatial resolution (nanometer scale), can detect interactions in real-time in living cells, and can be used to measure the distance between interacting proteins.[7][8][9] | Requires genetic modification to tag proteins, can be technically challenging to set up and quantify, and is sensitive to the orientation of the fluorophores.[10][11] | FRET efficiency, which is a measure of the proximity of the two fluorophores.[8][12][13] |
| Bimolecular Fluorescence Complementation (BiFC) | A fluorescent protein is split into two non-fluorescent fragments, and each fragment is fused to one of the proteins of interest. If the proteins interact, the fragments are brought together, reconstituting the fluorescent protein.[10][14][15] | Relatively simple to implement and visualize, highly sensitive for detecting interactions, and can provide information on the subcellular localization of the interaction.[16][17] | The reconstituted fluorescent protein is generally stable, making it difficult to study dynamic or transient interactions. Overexpression of fusion proteins can lead to artifacts.[16] | Fluorescence intensity, which can be correlated with the extent of interaction.[18][19][20] |
| In Vivo Crosslinking and Mass Spectrometry | Cells are treated with a crosslinking agent that covalently links interacting proteins. The crosslinked complexes are then purified, digested, and analyzed by mass spectrometry to identify the interacting partners and the crosslinked sites.[21][22][23] | Captures transient and weak interactions that might be lost during Co-IP, provides information about the protein interface, and can be used for proteome-wide interaction screening.[24][25][26] | The crosslinking process can be inefficient and may generate artifacts. Data analysis can be complex.[21][22] | Spectral counts, peptide-spectrum matches (PSMs), and identification of crosslinked peptides provide quantitative and structural information.[27][28] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for each technique that can be adapted for studying Zfp-29 interactions.
Co-Immunoprecipitation (Co-IP) Protocol
This protocol outlines the steps for immunoprecipitating a tagged Zfp-29 protein and its interacting partners from mammalian cells.
Materials:
-
HEK293T cells transiently transfected with expression vectors for tagged Zfp-29 (e.g., FLAG-Zfp-29) and a potential interacting partner (e.g., HA-ProteinX).
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail.[6]
-
Wash Buffer: Lysis buffer with a lower concentration of Triton X-100 (e.g., 0.1%).
-
Elution Buffer: 1x SDS-PAGE sample buffer.
-
Anti-FLAG antibody conjugated to magnetic beads.
-
Antibodies for Western blotting (anti-HA, anti-FLAG).
Procedure:
-
Cell Lysis: Harvest transfected cells and lyse them in ice-cold Lysis Buffer for 30 minutes with gentle rotation at 4°C.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Immunoprecipitation: Add the anti-FLAG magnetic beads to the cleared lysate and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and wash them three times with ice-cold Wash Buffer.
-
Elution: Resuspend the beads in Elution Buffer and boil for 5 minutes to release the protein complexes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the tags (HA and FLAG).[1]
Förster Resonance Energy Transfer (FRET) Microscopy Protocol
This protocol describes how to perform FRET microscopy to visualize the interaction between Zfp-29 and a partner protein in living cells.
Materials:
-
Mammalian expression vectors for Zfp-29 fused to a donor fluorophore (e.g., mCerulean-Zfp-29) and the interacting partner fused to an acceptor fluorophore (e.g., YFP-ProteinX).
-
Live-cell imaging microscopy system equipped with appropriate filter sets for the donor and acceptor fluorophores.
-
Image analysis software capable of FRET efficiency calculation.
Procedure:
-
Cell Transfection: Co-transfect mammalian cells with the donor and acceptor fusion constructs.
-
Cell Culture: Plate the transfected cells on glass-bottom dishes suitable for microscopy.
-
Imaging: 24-48 hours post-transfection, image the cells using the FRET microscopy system. Acquire images in three channels: donor excitation/donor emission, donor excitation/acceptor emission (the FRET channel), and acceptor excitation/acceptor emission.
-
FRET Analysis: Calculate the FRET efficiency using a suitable method, such as acceptor photobleaching or sensitized emission.[8] A common method involves measuring the increase in donor fluorescence after photobleaching the acceptor.
-
Controls: Include cells expressing only the donor or only the acceptor to correct for spectral bleed-through. A positive control can be a construct where the donor and acceptor are linked by a short peptide.
Bimolecular Fluorescence Complementation (BiFC) Assay Protocol
This protocol details the steps for conducting a BiFC assay to visualize the interaction and subcellular localization of Zfp-29 and its partner.[29]
Materials:
-
Mammalian expression vectors where Zfp-29 is fused to the N-terminal fragment of a fluorescent protein (e.g., Zfp-29-VN) and the interacting partner is fused to the C-terminal fragment (e.g., ProteinX-VC).[16][17]
-
Fluorescence microscope.
Procedure:
-
Cell Transfection: Co-transfect mammalian cells with the Zfp-29-VN and ProteinX-VC expression vectors.[29]
-
Incubation: Incubate the cells for 12-24 hours to allow for protein expression and fluorophore maturation.
-
Visualization: Visualize the cells using a fluorescence microscope. The presence of a fluorescent signal indicates that Zfp-29 and ProteinX are interacting, bringing the two fragments of the fluorescent protein together.[14]
-
Localization: The location of the fluorescence signal within the cell reveals the subcellular compartment where the interaction occurs.
-
Controls: As negative controls, co-transfect cells with one of the fusion constructs and an empty vector for the other fragment, or use a non-interacting protein fused to one of the fragments.[15]
In Vivo Crosslinking and Mass Spectrometry Protocol
This protocol provides a general workflow for identifying Zfp-29 interacting partners using in vivo crosslinking followed by mass spectrometry.
Materials:
-
Cells expressing endogenous or tagged Zfp-29.
-
Crosslinking reagent (e.g., formaldehyde or a membrane-permeable crosslinker like DSSO).
-
Quenching solution (e.g., Tris-HCl).
-
Lysis buffer containing denaturants (e.g., urea or SDS).
-
Affinity purification reagents for tagged Zfp-29 (if applicable).
-
Mass spectrometer.
Procedure:
-
Crosslinking: Treat living cells with the crosslinking reagent for a defined period to covalently link interacting proteins.[30]
-
Quenching: Stop the crosslinking reaction by adding a quenching solution.
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt non-covalent interactions.
-
Purification: Purify the crosslinked Zfp-29 complexes, for example, by immunoprecipitation if a tagged version of Zfp-29 is used.
-
Protein Digestion: Digest the purified protein complexes into peptides.
-
Mass Spectrometry: Analyze the peptide mixture by mass spectrometry to identify the crosslinked peptides and, consequently, the interacting proteins.[31] Specialized software is used to analyze the complex spectra generated from crosslinked peptides.[23]
Quantitative Data Presentation
The following tables present hypothetical, yet representative, quantitative data that could be obtained from each technique when studying the interaction between Zfp-29 and a putative partner, "Protein X."
Table 1: Co-Immunoprecipitation Results
| Bait Protein | Prey Protein | Input (Western Blot Band Intensity) | IP Eluate (Western Blot Band Intensity) | Conclusion |
| FLAG-Zfp-29 | HA-Protein X | 1.0 (Normalized) | 0.8 | Strong Interaction |
| FLAG-Zfp-29 | HA-Control Protein | 1.0 (Normalized) | 0.05 | No Interaction |
| FLAG-vector | HA-Protein X | 1.0 (Normalized) | 0.02 | No Interaction |
Table 2: FRET Microscopy Data
| Expressed Proteins | Mean FRET Efficiency (%) | Standard Deviation | Conclusion |
| mCerulean-Zfp-29 + YFP-Protein X | 25.2 | 4.5 | Interaction Detected |
| mCerulean-Zfp-29 + YFP-vector | 2.1 | 0.8 | No Interaction |
| mCerulean-vector + YFP-Protein X | 1.8 | 0.6 | No Interaction |
Table 3: BiFC Assay Quantification
| Expressed Proteins | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Conclusion |
| Zfp-29-VN + Protein X-VC | 850.6 | 120.3 | Strong Interaction |
| Zfp-29-VN + Control-VC | 55.2 | 15.8 | No Interaction |
| Vector-VN + Protein X-VC | 62.7 | 18.1 | No Interaction |
Table 4: In Vivo Crosslinking and Mass Spectrometry Hits
| Bait Protein | Identified Interacting Protein | Number of Unique Crosslinked Peptides | Sequence Coverage (%) | Confidence Score |
| Zfp-29 | Protein X | 12 | 35 | High |
| Zfp-29 | Protein Y | 8 | 22 | High |
| Zfp-29 | Protein Z | 2 | 8 | Medium |
Mandatory Visualizations
To further clarify the experimental workflows and the underlying principles of these techniques, the following diagrams are provided.
Caption: Co-Immunoprecipitation (Co-IP) Workflow.
Caption: Principle of FRET.
Caption: Principle of BiFC.
Caption: In Vivo Crosslinking-Mass Spectrometry Workflow.
References
- 1. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 2. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 3. google.com [google.com]
- 4. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 5. youtube.com [youtube.com]
- 6. Co-immunoprecipitation and semi-quantitative immunoblotting for the analysis of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Fluorescence Resonance Energy Transfer (FRET) as a method to calculate the dimerization strength of basic Helix-Loop-Helix (bHLH) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Real-time Monitoring of Ligand-receptor Interactions with Fluorescence Resonance Energy Transfer [jove.com]
- 10. BIMOLECULAR FLUORESCENCE COMPLEMENTATION (BiFC) ANALYSIS AS A PROBE OF PROTEIN INTERACTIONS IN LIVING CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kimberscott.github.io [kimberscott.github.io]
- 12. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Bimolecular Fluorescence Complementation (BiFC) Assay for Direct Visualization of Protein-Protein Interaction in vivo [en.bio-protocol.org]
- 15. Lighting the Way to Protein-Protein Interactions: Recommendations on Best Practices for Bimolecular Fluorescence Complementation Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bimolecular Fluorescence Complementation (BiFC) Assay for Direct Visualization of Protein-Protein Interaction in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bimolecular Fluorescence Complementation (BiFC) Assay for Direct Visualization of Protein-Protein Interaction in vivo [bio-protocol.org]
- 18. In vivo quantification of protein-protein interactions in Saccharomyces cerevisiae using bimolecular fluorescence complementation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Flow cytometric analysis of bimolecular fluorescence complementation: a high throughput quantitative method to study protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Systems structural biology measurements by in vivo cross-linking with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. iscrm.uw.edu [iscrm.uw.edu]
- 23. m.youtube.com [m.youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. youtube.com [youtube.com]
- 27. youtube.com [youtube.com]
- 28. youtube.com [youtube.com]
- 29. m.youtube.com [m.youtube.com]
- 30. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 31. youtube.com [youtube.com]
Validating Zfp-29 Knockout: A Comparative Guide to Western Blot Analysis
For researchers, scientists, and drug development professionals, confirming the successful knockout of a target gene is a critical step in ensuring the validity of experimental results. This guide provides a comprehensive comparison of methods for validating the knockout of Zinc finger protein 29 (Zfp-29), with a primary focus on Western blot analysis.
Zinc finger proteins (ZFPs) are one of the largest families of transcription factors, playing crucial roles in a multitude of biological processes by binding to DNA and regulating gene expression.[1][2] Validating the absence of the Zfp-29 protein is therefore essential to correlate any observed phenotype with the gene knockout.
Comparison of Knockout Validation Methods
While Western blotting is a cornerstone for protein analysis, several methods can be employed to confirm gene knockout, each with distinct advantages and limitations. A multi-method approach, combining genotyping with protein-level analysis, provides the most comprehensive validation.[3]
| Method | Principle | What It Measures | Pros | Cons |
| Western Blot | Immunoassay to detect a specific protein in a sample. | Absence or significant reduction of the target protein. | Direct evidence of protein loss; provides molecular weight confirmation. | Dependent on antibody specificity; can be semi-quantitative without careful optimization.[4] |
| Quantitative PCR (qPCR) | Amplifies and quantifies a specific DNA or RNA sequence. | Reduction or absence of target gene's mRNA transcript. | Highly sensitive and quantitative. | Does not confirm protein loss, as stable mRNA may not be translated.[3] |
| Immunocytochemistry (ICC) / Immunohistochemistry (IHC) | Uses antibodies to visualize a specific protein within cells or tissues. | Absence of protein and its subcellular localization in wild-type cells. | Provides spatial context of protein expression. | Less quantitative than Western blot; subject to antibody specificity issues. |
| Flow Cytometry | Measures and analyzes the characteristics of single cells, including protein expression. | Absence of a specific protein, particularly cell surface markers, in a cell population.[3] | High-throughput and quantitative for large cell populations.[3] | Primarily suited for cell surface or intracellular proteins in suspension cells; requires specific antibodies. |
| Functional Assays | Measures a biological activity known to be dependent on the target protein. | Loss of the protein's specific biological function. | Confirms the physiological impact of the knockout.[3] | Requires a known, measurable function for the target protein; can be complex to design. |
In-Depth Guide: Western Blot for Zfp-29 Knockout Validation
Western blotting provides definitive evidence of a gene knockout at the protein level.[3] The technique relies on separating proteins by size, transferring them to a solid support, and using a specific primary antibody to detect the protein of interest.
Experimental Protocol:
A standard protocol for validating Zfp-29 knockout involves several key steps.
-
Sample Preparation:
-
Culture wild-type (WT) and Zfp-29 knockout (KO) cells under identical conditions.
-
Harvest cells and wash with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells in a suitable protein lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation.[5]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard assay, such as the Bicinchoninic acid (BCA) assay. This is crucial for ensuring equal loading of protein across all lanes.[5]
-
-
SDS-PAGE (Polyacrylamide Gel Electrophoresis):
-
Dilute protein samples to the same concentration in lysis buffer and mix with LDS sample buffer and a reducing agent.[5]
-
Load equal amounts of total protein (typically 20-50 µg per lane) from WT and KO cell lysates onto a polyacrylamide gel.[6]
-
Run the gel according to the manufacturer's protocol to separate proteins based on their molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.
-
-
Blocking:
-
Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for at least 1 hour to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for Zfp-29, diluted in blocking buffer.[7] A polyclonal antibody such as Rabbit anti-Human ZFP29 can be used.[8] Incubation is typically performed for 1-2 hours at room temperature or overnight at 4°C.[9]
-
Wash the membrane multiple times to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (e.g., Western Lightning™ ONE).[5]
-
Image the resulting signal using a digital imager.
-
-
Loading Control:
-
To ensure that any difference in the Zfp-29 signal is not due to loading errors, the blot must be probed with an antibody against a housekeeping protein.[10] Common loading controls include GAPDH, β-actin, and α-tubulin.[6][11] The expression of the loading control should be consistent across both WT and KO samples.[6]
-
Data Presentation and Interpretation:
The primary outcome is the presence of a band at the expected molecular weight for Zfp-29 in the wild-type lane and its complete absence in the knockout lane. The loading control band should be of equal intensity in all lanes.
Table 2: Example Western Blot Densitometry Data
| Sample | Zfp-29 Band Intensity (Arbitrary Units) | Loading Control (β-actin) Band Intensity (Arbitrary Units) | Normalized Zfp-29 Intensity |
| Wild-Type | 15,234 | 16,105 | 0.946 |
| Zfp-29 KO Clone 1 | 0 | 15,980 | 0.000 |
| Zfp-29 KO Clone 2 | 0 | 16,210 | 0.000 |
Visualizing the Workflow and Zfp-29's Role
Western Blot Workflow for KO Validation
The following diagram illustrates the sequential steps involved in validating a protein knockout using Western blot analysis.
References
- 1. Structures and biological functions of zinc finger proteins and their roles in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zinc-finger protein-targeted gene regulation: Genomewide single-gene specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 4. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. blog.cellsignal.com [blog.cellsignal.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mybiosource.com [mybiosource.com]
- 9. youtube.com [youtube.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. resources.biomol.com [resources.biomol.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
